Product packaging for Coprexa(Cat. No.:CAS No. 16330-92-0)

Coprexa

Cat. No.: B108656
CAS No.: 16330-92-0
M. Wt: 226.2 g/mol
InChI Key: VVRHUOPINLMZBL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research Perspectives on Tetrathiomolybdate

The scientific journey of tetrathiomolybdate began in the 19th century. Its ammonium (B1175870) salt, ammonium tetrathiomolybdate, was first synthesized in 1826. researchgate.net For a long period, it remained primarily a compound of interest within inorganic chemistry.

The perspective on tetrathiomolybdate shifted dramatically in the latter half of the 20th century. In 1975, a pivotal discovery explained the antagonism between copper and molybdenum in ruminants, bringing tetrathiomolybdate into the realm of biological sciences. researchgate.net This understanding of its interaction with copper led to its use in veterinary medicine to treat copper toxicity in sheep. plos.org

By 1984, the research focus extended to human pathophysiology with the first reported use of ammonium tetrathiomolybdate to manage a patient with Wilson's disease, a genetic disorder characterized by copper accumulation. researchgate.net Initially viewed simply as a copper chelator, subsequent research has unveiled more complex mechanisms. nih.govresearchgate.net A significant evolution in research perspective occurred with the discovery that tetrathiomolybdate can function as a slow-release hydrogen sulfide (B99878) (H₂S) donor, opening new avenues for its potential application in conditions like ischemia-reperfusion injury. plos.orgnih.gov This dual-functionality—copper chelation and sulfide donation—defines the modern, multifaceted understanding of the compound.

Year Milestone in Tetrathiomolybdate Research
1826 Ammonium tetrathiomolybdate is first synthesized. researchgate.net
1975 The mechanism of copper-molybdenum antagonism in ruminants is explained. researchgate.net
1984 First reported use of ammonium tetrathiomolybdate in a Wilson's disease patient. researchgate.net
2010 The structure of the tetrathiomolybdate-Cu-Atx1 complex is studied. researchgate.net
~2015 Discovery that ammonium tetrathiomolybdate acts as a slow-release hydrogen sulfide (H₂S) donor. nih.gov

Significance of Tetrathiomolybdate in Copper Biology and Pathophysiology Research

Tetrathiomolybdate is a powerful and highly specific copper chelator that has become an invaluable tool in copper biology research. aacrjournals.orgdrugbank.com Its primary mechanism involves forming a stable tripartite complex with copper and plasma proteins, which prevents the cellular uptake of copper. au.dk This action effectively lowers the levels of free, bioavailable copper in the body. drugbank.com

Its initial and most recognized application in pathophysiology is for the treatment of Wilson's disease. aacrjournals.orgnih.gov Research in this area has provided fundamental insights into human copper metabolism. Studies using isotopes like 64Cu have demonstrated that tetrathiomolybdate significantly inhibits the intestinal absorption of dietary copper. au.dk Furthermore, it retains copper within the bloodstream, thereby limiting the exposure of organs such as the liver and brain to potentially toxic levels of the metal. au.dk

The ability of tetrathiomolybdate to modulate copper levels has made it a subject of research in other copper-dependent pathological processes. Copper is a critical cofactor for various enzymes involved in angiogenesis, the formation of new blood vessels. aacrjournals.orgnih.gov By inducing a state of copper deficiency, tetrathiomolybdate can inhibit these enzymes, providing a research model to study the role of copper in tumor growth and metastasis. researchgate.netnih.gov Plasma ceruloplasmin, a copper-containing enzyme, is often used as a surrogate marker to monitor the body's copper status during such investigations. aacrjournals.org

Overview of Key Academic Research Areas and Paradigms for Tetrathiomolybdate

Academic investigation into tetrathiomolybdate has expanded from its origins in treating copper toxicosis to several distinct, yet often interconnected, research paradigms.

Oncology: A major focus of current research is its use as an anti-angiogenic agent in cancer. researchgate.net Studies have shown that by depleting copper, tetrathiomolybdate can inhibit the growth and proliferation of tumors. onclive.com Research in head and neck cancer models, for instance, demonstrated that tetrathiomolybdate treatment was associated with a 70% reduction in microvessel count in tumors. aacrjournals.org It has been shown to suppress key proangiogenic factors, including Vascular Endothelial Growth Factor (VEGF). aacrjournals.org This paradigm positions tetrathiomolybdate as a tool to study the rate-limiting role of copper in angiogenesis and its potential to prevent metastatic spread. aacrjournals.orgnih.gov

Inflammation and Neurobiology: Beyond its systemic copper-lowering effects, tetrathiomolybdate is being investigated for its role in modulating inflammatory pathways. Research has shown it can suppress inflammatory responses in microglia, the primary immune cells of the brain, by affecting the TRAF6/NFκB signaling pathway. frontiersin.org This has implications for studying neurodegenerative conditions like Alzheimer's disease, where neuroinflammation and metal ion dysregulation are contributing factors. frontiersin.org

Sulfide Donation and Cytoprotection: A newer research paradigm explores tetrathiomolybdate as a hydrogen sulfide (H₂S) donor. plos.orgnih.gov It has been found to release H₂S in a slow, sustained, and pH-dependent manner under physiological conditions. nih.gov H₂S is a known gaseous signaling molecule with protective effects against oxidative stress and ischemia-reperfusion injury. plos.org In preclinical models of heart attack and stroke, intravenous administration of ammonium tetrathiomolybdate at the time of reperfusion significantly reduced infarct size, suggesting a mitochondrial site of action. plos.org This positions tetrathiomolybdate as a novel class of sulfide-releasing drug for studying and potentially mitigating cellular damage from reperfusion injury. plos.org

Research Area Key Research Finding
Oncology Suppresses angiogenesis and reduces tumor microvessel density by chelating copper, a necessary cofactor for angiogenic promoters like VEGF. aacrjournals.orgnih.gov
Copper Metabolism Inhibits intestinal absorption of copper and retains it in the bloodstream, limiting its distribution to organs like the liver and brain. au.dk
Neuro-inflammation Reduces the secretion of inflammatory cytokines in microglial cells by suppressing the TRAF6/NFκB pathway. frontiersin.org
Ischemia-Reperfusion Injury Acts as a slow-release hydrogen sulfide (H₂S) donor, reducing metabolism and protecting against organ damage following ischemia. plos.orgnih.gov
Fibrotic Disorders Investigated for its ability to inhibit chronic fibrotic disease processes, which are believed to be dependent on the availability of free copper. drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2MoS4-2 B108656 Coprexa CAS No. 16330-92-0

Properties

Key on ui mechanism of action

Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF).

CAS No.

16330-92-0

Molecular Formula

H2MoS4-2

Molecular Weight

226.2 g/mol

IUPAC Name

bis(sulfanylidene)molybdenum;sulfanide

InChI

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2

InChI Key

VVRHUOPINLMZBL-UHFFFAOYSA-L

Canonical SMILES

[SH-].[SH-].S=[Mo]=S

melting_point

300 °C with decomposition

Other CAS No.

16330-92-0

Related CAS

18198-15-7 (di-hydrochloride salt)

Synonyms

ammonium tetrathiomolybdate
ATN-224
tetrathiomolybdate
tetrathiomolybdate bis-choline salt
tetrathiomolybdate, dipotassium salt
tetrathiomolybdate, disodium salt
thiomolybdate
TTM cpd

Origin of Product

United States

Mechanisms of Action of Tetrathiomolybdate at Molecular and Cellular Levels

Copper Chelation and Sequestration Pathways of Tetrathiomolybdate

Tetrathiomolybdate is a highly effective copper-binding agent. au.dk Its primary mechanism of action involves the chelation and sequestration of copper, thereby modulating its bioavailability and impacting various physiological processes. aacrjournals.org

A key feature of tetrathiomolybdate's interaction with copper is the formation of stable tripartite complexes involving copper and a protein, most notably albumin. aacrjournals.orgmdpi.com In the absence of a protein, tetrathiomolybdate-copper complexes are prone to precipitation in aqueous solutions. aacrjournals.org However, in the presence of albumin, a soluble tripartite complex is formed. aacrjournals.org This complex effectively sequesters copper, rendering it biologically unavailable. mdpi.com This mode of action is distinct from other copper chelators that primarily promote urinary excretion of copper. mdpi.com Instead, tetrathiomolybdate, by forming this complex with albumin, facilitates the detoxification of excess copper in the blood and liver, ultimately leading to its excretion through the biliary route. mdpi.com

ComponentRole in Complex FormationReference
Tetrathiomolybdate (TM)Binds to copper, initiating the complex formation. aacrjournals.orgmdpi.com
Copper (Cu)The target metal ion that is sequestered. aacrjournals.orgmdpi.com
AlbuminStabilizes the complex, ensuring its solubility in biological fluids. aacrjournals.orgmdpi.com

Tetrathiomolybdate exerts its influence on copper homeostasis by directly interacting with and inhibiting copper trafficking proteins, such as the metallochaperone Atx1. nih.govnih.gov Rather than simply removing copper from these proteins, tetrathiomolybdate forms a stable sulfur-bridged copper-molybdenum cluster with the copper-bound chaperone. nih.govresearchgate.net This unique "nest-shaped" metal-protein cluster effectively locks the copper in place, preventing its transfer to target enzymes and disrupting key protein-protein interactions necessary for metal trafficking. researchgate.neth1.co

Spectroscopic and crystallographic studies have revealed that this complex involves three chaperone molecules and four copper atoms per tetrathiomolybdate molecule. nih.gov This stoichiometry has significant physiological implications, as a relatively small amount of tetrathiomolybdate can sequester a larger pool of copper and the chaperones responsible for its delivery to essential cuproenzymes. nih.gov This inhibition of copper trafficking proteins like Atx1 (and its human homolog, Atox1) down-regulates the delivery of copper to secreted metalloenzymes. nih.govnih.gov

ProteinFunctionEffect of TetrathiomolybdateReference
Atx1 (Yeast) / Atox1 (Human)Copper metallochaperone that delivers copper to copper-transporting ATPases in the trans-Golgi network.Forms a stable TM-Cu-Atx1 complex, inhibiting copper transfer. nih.govnih.gov

The copper chelation and protein inhibition activities of tetrathiomolybdate have a profound impact on both systemic and intracellular copper homeostasis. nih.govnih.gov Systemically, tetrathiomolybdate can reduce the intestinal absorption of copper. au.dk When administered, it can significantly decrease the amount of copper taken up from the gut into the bloodstream. au.dk

Once absorbed, tetrathiomolybdate effectively binds to copper in the blood, limiting its availability to various organs, including the liver and brain. au.dk This sequestration of copper in the bloodstream reduces the amount of "free" copper that can participate in cellular processes. au.dk Intracellularly, tetrathiomolybdate can be taken up by cells and accumulate, leading to a decrease in the bioavailable copper pool. aacrjournals.orgnih.gov This reduction in intracellular copper can inhibit the activity of copper-dependent enzymes, such as superoxide (B77818) dismutase 1 (SOD1). aacrjournals.orgnih.gov By modulating copper levels, tetrathiomolybdate can influence a range of cellular functions, including those related to angiogenesis and inflammation. aacrjournals.orgnih.gov

Sulfide (B99878) Donor Properties and Associated Biological Effects of Tetrathiomolybdate

Beyond its well-established role as a copper chelator, tetrathiomolybdate is also recognized as a hydrogen sulfide (H₂S) donor. researchgate.netnih.gov This property adds another layer to its biological activity, influencing cellular processes through sulfide-dependent pathways.

Ammonium (B1175870) tetrathiomolybdate (ATTM) has been identified as a water-soluble, slow-release donor of hydrogen sulfide. researchgate.netnih.gov The release of H₂S from tetrathiomolybdate is a controlled process influenced by several factors, including pH, temperature, and the presence of thiols. researchgate.netnih.gov

Studies have shown that H₂S release is pH-dependent, with more significant release occurring under acidic conditions. nih.govmdpi.com For instance, under strongly acidic conditions (e.g., 5% H₂SO₄), H₂S generation is readily observed. nih.govmdpi.com Even under milder, more physiologically relevant pH levels, tetrathiomolybdate can slowly hydrolyze to release H₂S in a sustained manner. nih.gov The interaction with thiols, such as glutathione (B108866), can also promote the release of H₂S and lead to the formation of persulfides and polysulfides. nih.gov This slow and sustained release of H₂S distinguishes tetrathiomolybdate from other H₂S donors that may release the gas more rapidly. nih.gov

FactorInfluence on H₂S Release from TetrathiomolybdateReference
pHRelease is pH-dependent, with increased release in more acidic environments. nih.govmdpi.com
TemperatureRelease is temperature-dependent. nih.gov
Thiols (e.g., Glutathione)Promote H₂S release and can lead to the formation of other reactive sulfur species. nih.gov

The release of H₂S by tetrathiomolybdate has significant implications for intracellular redox states and sulfide-dependent signaling pathways. nih.govnih.gov H₂S is a known signaling molecule that can influence a variety of cellular functions, including those related to oxidative stress and inflammation. nih.govrsc.org

Tetrathiomolybdate has been shown to exhibit cytoprotective effects against oxidative damage, similar to other H₂S donors. nih.govwsu.edu By releasing H₂S, it can help to modulate the intracellular redox environment. nih.gov For example, H₂S can interact with reactive oxygen species (ROS) and influence the activity of antioxidant enzymes. nih.gov Furthermore, the generation of H₂S can impact signaling pathways that are sensitive to changes in the cellular redox state. nih.gov The interaction of tetrathiomolybdate with thiols and the subsequent formation of persulfides and polysulfides can also contribute to its effects on intracellular redox biology. nih.gov These sulfide-dependent effects add to the complexity of tetrathiomolybdate's mechanism of action, suggesting that its biological activities are not solely attributable to its copper-chelating properties. nih.gov

Interactions of Tetrathiomolybdate with Thiol-containing Species (e.g., Glutathione, Persulfides, Polysulfides)

Tetrathiomolybdate (TM) exhibits significant interactions with endogenous thiol-containing molecules, which play a crucial role in its mechanism of action. The release of sulfide from tetrathiomolybdate is dependent on several factors, including temperature, pH, and the presence of thiols. Both reduced and oxidized forms of glutathione (GSH and GSSG, respectively) have been shown to promote the breakdown of tetrathiomolybdate and the subsequent release of sulfide. This interaction is a key aspect of its biological activity.

Furthermore, the cellular environment, particularly the presence of glutathione, influences the metabolic fate of tetrathiomolybdate and its complexes with copper. Depletion of glutathione can lead to a more oxidative intracellular environment. This state facilitates the insolubilization of copper-tetrathiomolybdate complexes within the liver, thereby reducing their excretion into bile and the bloodstream. This suggests that intracellular glutathione levels are a critical determinant of the efficacy and metabolism of tetrathiomolybdate.

Table 1: Products of Tetrathiomolybdate Interaction with Glutathione

ReactantConditionObserved Products
Tetrathiomolybdate + Glutathione (GSH)Physiological Temperature and pHHydrogen Disulfide, Glutathione Persulfide (GSSH), Organic and Inorganic Polysulfides
Tetrathiomolybdate + Oxidized Glutathione (GSSG)Physiological Temperature and pHEnhanced Sulfide Release

Modulation of Enzyme Activities and Signaling Pathways by Tetrathiomolybdate

Tetrathiomolybdate's biological effects are largely attributed to its ability to chelate copper, thereby modulating the activity of numerous copper-dependent enzymes and interfering with key signaling pathways that are crucial for various pathological processes, including angiogenesis and inflammation.

Inhibition of Copper-Dependent Metalloenzymes (e.g., Ceruloplasmin, Lysyl Oxidase, Nitrite Reductase, Cytochrome Oxidase, Superoxide Dismutase)

Tetrathiomolybdate effectively inhibits a range of metalloenzymes that require copper for their catalytic function. By sequestering copper, tetrathiomolybdate renders the metal unavailable for incorporation into these enzymes, leading to a reduction in their activity.

Ceruloplasmin: Tetrathiomolybdate treatment significantly reduces serum ceruloplasmin activity, which is a commonly used surrogate marker for bioavailable copper. physiology.orgnih.gov This inhibition is a key indicator of the systemic copper-depleting effects of tetrathiomolybdate. physiology.orgnih.gov

Lysyl Oxidase: This enzyme is essential for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. Tetrathiomolybdate has been shown to reduce the activity of lysyl oxidase, which is a critical mechanism in its anti-fibrotic effects. aacrjournals.orgresearchgate.net Clinical studies have demonstrated a marked reduction in circulating lysyl oxidase-like 2 (LOXL2) levels in patients treated with tetrathiomolybdate. aacrjournals.org

Cytochrome c Oxidase: As a key component of the mitochondrial electron transport chain, cytochrome c oxidase activity is inhibited by tetrathiomolybdate. aacrjournals.org This inhibition of mitochondrial respiration can lead to a decrease in cellular energy production and may contribute to the anti-proliferative effects of the compound. nih.gov

Superoxide Dismutase 1 (SOD1): Tetrathiomolybdate inhibits the activity of Cu/Zn superoxide dismutase (SOD1), a crucial antioxidant enzyme. aacrjournals.orgnih.gov This inhibition leads to an increase in superoxide anion levels, which can affect cellular signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, and induce apoptosis in tumor cells. aacrjournals.orgaacrjournals.org

Table 2: Effect of Tetrathiomolybdate on Copper-Dependent Metalloenzymes

EnzymeFunctionEffect of Tetrathiomolybdate
CeruloplasminCopper transport, ferroxidase activityInhibition of activity physiology.orgnih.gov
Lysyl OxidaseExtracellular matrix cross-linkingReduction in activity and levels aacrjournals.orgresearchgate.net
Cytochrome c OxidaseMitochondrial respirationInhibition of activity aacrjournals.orgnih.gov
Superoxide Dismutase 1 (SOD1)Antioxidant defenseInhibition of activity aacrjournals.orgnih.gov

Regulation of Key Transcription Factors (e.g., NF-κB, AP-1, SP1) by Tetrathiomolybdate

Tetrathiomolybdate has been shown to modulate the activity of several key transcription factors that are involved in inflammation, angiogenesis, and cell survival.

The primary mechanism of tetrathiomolybdate's anti-angiogenic and anti-inflammatory effects is believed to be the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govaacrjournals.org By inhibiting NF-κB, tetrathiomolybdate can down-regulate the expression of a multitude of NF-κB-dependent genes that code for pro-angiogenic and pro-inflammatory mediators. aacrjournals.orgaacrjournals.org Studies have shown that tetrathiomolybdate treatment leads to lower NF-κB binding activity in tumor tissues. nih.gov

The effect of tetrathiomolybdate on other transcription factors, such as activator protein-1 (AP-1) and specificity protein 1 (SP1), is less clear, with some studies reporting conflicting findings. One study on inflammatory breast cancer demonstrated that while tetrathiomolybdate treatment reduced NF-κB binding activity, the binding activities of AP-1 and SP1 remained unchanged. nih.gov Conversely, another study investigating the anti-inflammatory effects of tetrathiomolybdate in response to lipopolysaccharide found that it inhibited the activation of both NF-κB and AP-1 in heart and lung tissues. physiology.org This suggests that the effect of tetrathiomolybdate on AP-1 may be context-dependent, varying with the cell type and the specific pathological condition.

Effects of Tetrathiomolybdate on Angiogenic Cytokines and Growth Factors (e.g., VEGF, IL-1α, IL-6, IL-8, bFGF)

A significant aspect of tetrathiomolybdate's anti-cancer and anti-inflammatory activity is its ability to reduce the production and secretion of various angiogenic cytokines and growth factors. This effect is largely a consequence of its inhibitory action on transcription factors like NF-κB. aacrjournals.org

In vitro studies have demonstrated that tetrathiomolybdate treatment can decrease the secretion of several key pro-angiogenic mediators, including:

Vascular Endothelial Growth Factor (VEGF) aacrjournals.orgiiarjournals.org

Interleukin-1 alpha (IL-1α) aacrjournals.orgaacrjournals.org

Interleukin-6 (IL-6) aacrjournals.orgaacrjournals.org

Interleukin-8 (IL-8) aacrjournals.orgaacrjournals.org

Basic Fibroblast Growth Factor (bFGF) aacrjournals.orgiiarjournals.org

Interestingly, the inhibitory effect of tetrathiomolybdate on angiogenesis may differ depending on the stimulating factor. Research has shown that copper depletion by tetrathiomolybdate selectively represses bFGF-induced sprout formation in vitro, while not significantly affecting VEGF-induced angiogenesis. iiarjournals.orgnih.gov This suggests a more direct role of copper in the bFGF-mediated angiogenic pathway. iiarjournals.org

Table 3: Impact of Tetrathiomolybdate on Angiogenic Cytokines and Growth Factors

Cytokine/Growth FactorRole in AngiogenesisEffect of Tetrathiomolybdate
VEGFStimulates endothelial cell proliferation and migrationDecreased production aacrjournals.orgiiarjournals.org
IL-1αPro-inflammatory and pro-angiogenicDecreased production aacrjournals.orgaacrjournals.org
IL-6Pro-inflammatory and pro-angiogenicDecreased production aacrjournals.orgaacrjournals.org
IL-8Pro-inflammatory and pro-angiogenicDecreased production aacrjournals.orgaacrjournals.org
bFGFStimulates endothelial cell proliferation and migrationDecreased production, selective inhibition of bFGF-induced sprouting aacrjournals.orgiiarjournals.orgnih.gov

Preclinical Research on Therapeutic Applications of Tetrathiomolybdate

Oncological Research Applications of Tetrathiomolybdate

In the field of oncology, tetrathiomolybdate has been extensively studied for its ability to inhibit tumor growth and progression by targeting copper-dependent pathways.

Anti-angiogenic Mechanisms and Tumor Vascularity Modulation by Tetrathiomolybdate

Tetrathiomolybdate's anti-angiogenic properties are a cornerstone of its anticancer effects. ontosight.ai By reducing the bioavailability of copper, TM effectively hinders the formation of new blood vessels, a process critical for tumor growth and survival. ontosight.aiumich.edu Research has shown that copper deficiency induced by TM significantly impairs tumor growth and angiogenesis in animal models of breast cancer. aacrjournals.org

The mechanisms underlying this anti-angiogenic effect are multifaceted. Tetrathiomolybdate has been found to decrease the production of several key pro-angiogenic mediators, including vascular endothelial growth factor (VEGF), fibroblast growth factor 2 (FGF2), interleukin (IL)-1α, IL-6, and IL-8. aacrjournals.org Furthermore, it inhibits the formation of vessel networks and suppresses the activity of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of many pro-angiogenic genes. aacrjournals.orgresearchgate.net This global inhibition of NF-κB-mediated transcription of pro-angiogenic factors is considered a major mechanism of TM's anti-angiogenic action. aacrjournals.org In head and neck squamous cell carcinoma (HNSCC) models, TM treatment led to a significant reduction in tumor size and vascularity, with notable necrosis in the treated tumors. aacrjournals.org These effects were correlated with the suppression of both human VEGF expressed in the tumors and mouse VEGF in the plasma. aacrjournals.org

Interactive Data Table: Effect of Tetrathiomolybdate on Pro-angiogenic Mediators

Mediator Effect of Tetrathiomolybdate Cancer Model
VEGF Decreased production/expression Breast Cancer, HNSCC
FGF2 Decreased production Breast Cancer
IL-1α Decreased production Breast Cancer
IL-6 Decreased production Breast Cancer
IL-8 Decreased production Breast Cancer
NF-κB Suppressed levels and activity Breast Cancer

Anti-metastatic Efficacy and Invasion Inhibition by Tetrathiomolybdate

Preclinical studies have demonstrated tetrathiomolybdate's efficacy in inhibiting metastasis, a major cause of cancer-related mortality. nih.gov In HNSCC models, TM treatment significantly reduced lung metastasis. nih.gov The mechanisms behind this anti-metastatic effect involve the inhibition of multiple steps in the metastatic cascade.

TM has been shown to decrease tumor cell motility and invasiveness. nih.gov This is achieved, in part, by inhibiting the activity of lysyl oxidase (LOX), a copper-dependent enzyme crucial for collagen cross-linking, and by down-regulating matrix metalloproteinase-2 (MMP-2) levels, which are involved in the degradation of the extracellular matrix. nih.gov Furthermore, TM has been found to promote anoikis, a form of programmed cell death that occurs when cells detach from the surrounding extracellular matrix, by activating the p38 MAPK cell death pathway and downregulating XIAP survival proteins. nih.gov In prostate cancer models, the combination of TM with an anti-invasion peptide resulted in improved survival and fewer metastatic lesions. capes.gov.brnih.gov Research also suggests that the anti-metastatic effects of TM are linked to the suppression of the NF-κB signaling cascade. nih.gov

Impact of Tetrathiomolybdate on Tumor Microenvironment Components (e.g., Endothelial Progenitor Cells, Collagen Crosslinking)

Tetrathiomolybdate exerts a significant influence on the tumor microenvironment (TME), rendering it less conducive to tumor progression. aacrjournals.orgaacrjournals.org A key target of TM is the bone marrow-derived cell population that contributes to the formation of a pre-metastatic niche. aacrjournals.orgaacrjournals.org Studies have shown that copper depletion with TM reduces the levels of VEGFR2+ endothelial progenitor cells (EPCs). aacrjournals.orgnih.gov

Furthermore, TM impacts collagen cross-linking, a critical process in the stiffening of the tumor matrix which promotes tumor progression and metastasis. aacrjournals.orgoaepublish.com This is achieved through the inhibition of lysyl oxidase (LOX), a copper-dependent enzyme responsible for this cross-linking. aacrjournals.orgnih.govoaepublish.com In preclinical breast cancer models, TM treatment decreased lung metastases, LOX activity, and collagen cross-linking. aacrjournals.orgnih.gov This disruption of the TME can also enhance immune infiltration, as suggested by studies showing altered collagen processing in breast cancer patients treated with TM.

Interactive Data Table: Tetrathiomolybdate's Impact on the Tumor Microenvironment

TME Component Effect of Tetrathiomolybdate Mechanism
Endothelial Progenitor Cells (EPCs) Reduced levels Copper depletion
Collagen Crosslinking Decreased Inhibition of Lysyl Oxidase (LOX)
Lysyl Oxidase (LOX) Decreased activity Copper chelation

Combinatorial Therapy Strategies with Tetrathiomolybdate in Cancer Models

The potential of tetrathiomolybdate to enhance the efficacy of conventional cancer therapies has been explored in several preclinical models. The rationale is that by targeting the tumor microenvironment and inhibiting angiogenesis, TM can create a more favorable environment for the action of cytotoxic agents.

In breast cancer models, combining TM with doxorubicin (B1662922) resulted in a greater-than-additive increase in apoptosis and more effective suppression of tumor growth compared to either agent alone. aacrjournals.org Similarly, TM has been shown to sensitize ovarian cancer cells to a range of ROS-generating anticancer drugs, including doxorubicin, mitomycin C, fenretinide, and 5-fluorouracil. nih.gov This sensitization is linked to increased production of reactive oxygen species (ROS). nih.gov

Furthermore, TM has been investigated in combination with cisplatin (B142131). In breast cancer, TM enhances cisplatin's effectiveness by reducing the levels of the copper transporter ATP7A, which is involved in cisplatin efflux, thereby increasing the nuclear availability of cisplatin and enhancing DNA damage and apoptosis. oncotarget.comnih.gov A similar mechanism involving the suppression of ATP7B has been observed in head and neck squamous cell carcinoma models. spandidos-publications.com In a mouse model of HNSCC, the combination of TM with radiation therapy resulted in a statistically significant decrease in tumor growth compared to either therapy alone. nih.gov

Research on Resistance Mechanisms to Tetrathiomolybdate in Cancer Models

While tetrathiomolybdate shows promise, the potential for resistance is a critical area of research. One study in lung adenocarcinoma cells suggested that hydrogen sulfide (B99878), which can be induced by exposure to ammonium (B1175870) tetrathiomolybdate (ATTM), might counteract the anti-tumor activity of ATTM itself. nih.gov This highlights the complex cellular responses that can be triggered by copper chelation and the need to further understand these mechanisms to optimize therapeutic strategies.

Neurobiological Research Applications of Tetrathiomolybdate

Beyond oncology, tetrathiomolybdate has been investigated for its potential therapeutic applications in neurobiological disorders where copper dysregulation is implicated. Its primary use in this context has been in the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. cambridge.org In this setting, TM works by forming a stable, non-toxic complex with copper and albumin in the bloodstream, preventing its uptake by tissues. cambridge.org It also binds dietary copper, preventing its absorption.

Preclinical and clinical research in Wilson's disease has shown that TM is effective in managing copper levels and can improve neurological symptoms. cambridge.orgmdpi.com Studies have also explored its potential in other neurodegenerative conditions, such as Alzheimer's disease, where altered copper metabolism is thought to play a role. ontosight.ai Research suggests that TM's ability to suppress microglial activation may contribute to its potential therapeutic effects in such conditions.

Neuroprotective Effects of Tetrathiomolybdate in Ischemic Models (e.g., Stroke)

Ammonium tetrathiomolybdate (ATTM), a sulfide-releasing derivative of tetrathiomolybdate, has demonstrated neuroprotective effects in preclinical models of ischemic stroke. plos.orgnih.gov In a rodent model of regional stroke induced by transient middle cerebral artery occlusion, intravenous administration of ATTM just before reperfusion led to improved functional outcomes and a significant reduction in infarct size at both 24 hours and 7 days post-reperfusion. nih.gov These beneficial effects were linked to an increase in the brain's antioxidant enzyme capacity and a decrease in oxidative damage. nih.gov Furthermore, ATTM treatment was associated with a late-stage reduction in pro-inflammatory cytokine levels and nitric oxide products. nih.gov The mechanism of action is thought to involve the controlled release of sulfide, which can inhibit mitochondrial respiration and reduce the production of reactive oxygen species (ROS) during reperfusion, a key contributor to secondary injury. plos.orgukri.org

The potential of tetrathiomolybdate to induce a state of "suspended animation" by reducing metabolic rate has also been explored. ukri.org This metabolic slowdown could offer a protective advantage during ischemic events. ukri.org Studies in animal models have shown that ATTM can protect organs from the damage induced by reperfusion of ischemic tissues, suggesting its potential as a short-term protective therapy during procedures to restore blood flow to the brain and other organs. plos.org

Table 1: Neuroprotective Effects of Tetrathiomolybdate in Ischemic Stroke Models

Model Key Findings Reference
Rodent model of regional stroke (transient middle cerebral artery occlusion) Improved functional activity, reduced infarct size, increased brain antioxidant capacity, decreased oxidative damage, late reduction in pro-inflammatory cytokines. nih.gov
Animal models of ischemia/reperfusion injury Decreased oxygen metabolism, protection against reperfusion injury and organ damage. plos.org
Rat model of severe hemorrhage-reperfusion injury Halved mortality rate when administered just prior to resuscitation. ukri.org
Heart ischemia-reperfusion model 43% reduction in damaged heart tissue. ukri.org

Modulation of Neuroinflammation by Tetrathiomolybdate

Tetrathiomolybdate has been shown to modulate neuroinflammatory processes in various preclinical models. frontiersin.orgnih.gov In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation, pretreatment with tetrathiomolybdate suppressed the activation of nuclear factor-kappa B (NF-κB) and the ubiquitination of TRAF6 without altering the expression of TLR4 and Myd88. frontiersin.orgnih.gov The anti-inflammatory effects of tetrathiomolybdate in this context are attributed to its ability to reduce intracellular bioavailable copper and subsequently decrease the production of reactive oxygen species (ROS), which are known to activate the TRAF6 auto-ubiquitination process. frontiersin.orgnih.gov This ultimately leads to a reduction in the production of inflammatory cytokines. frontiersin.orgnih.gov

In vivo studies using APP/PS1 transgenic mice, a model for Alzheimer's disease, have demonstrated that tetrathiomolybdate treatment can reduce the expression of the pro-inflammatory markers iNOS and TNF-α in the brain. frontiersin.org This effect was associated with an upregulation of superoxide (B77818) dismutase 1 (SOD1) activity. frontiersin.org The sustained activation of microglia is a hallmark of several neurodegenerative diseases, and by mitigating this inflammatory response, tetrathiomolybdate shows potential as a therapeutic agent. frontiersin.org

Research in Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Multiple Sclerosis)

The therapeutic potential of tetrathiomolybdate has been investigated in animal models of Alzheimer's disease and multiple sclerosis. In the Tg2576 mouse model of Alzheimer's disease, tetrathiomolybdate treatment initiated as a preventive measure was found to lower brain copper levels and reduce beta-amyloid pathology. nih.gov However, when administered in a treatment paradigm to older animals with established pathology, it did not have the same effect. nih.gov This suggests that early intervention with copper-lowering strategies may be more effective in mitigating amyloid-related pathology. nih.gov Furthermore, in APP/PS1 transgenic mice, tetrathiomolybdate treatment led to a decrease in pro-inflammatory cytokines in the brain, indicating a potential role in managing the neuroinflammation associated with Alzheimer's disease. frontiersin.orgresearchgate.net The mechanism is thought to involve the reduction of intracellular bioavailable copper, which in turn suppresses the ROS/TRAF6/AKT/NFκB signaling pathway. frontiersin.org

In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, tetrathiomolybdate therapy significantly inhibited the clinical scores of neurologic damage. nih.gov This protective effect was observed whether the treatment was started before or after the induction of the disease. nih.gov Tetrathiomolybdate treatment also suppressed the marked increase in oxidant damage, as measured by urine isoprostane levels, and significantly reduced the elevated levels of inflammatory and immune-related cytokines seen in this model. nih.gov

Table 2: Tetrathiomolybdate in Neurodegenerative Disease Models

Disease Model Key Findings Reference
Alzheimer's Disease (Tg2576 mouse model) Prevention paradigm: Lowered brain copper and reduced beta-amyloid levels. Treatment paradigm: No significant effect on beta-amyloid levels. nih.gov
Alzheimer's Disease (APP/PS1 transgenic mice) Reduced expression of iNOS and TNF-α in the brain; upregulated SOD1 activity. frontiersin.org
Multiple Sclerosis (EAE mouse model) Significantly inhibited clinical scores of neurologic damage; suppressed oxidant damage (urine isoprostanes); suppressed increases in inflammatory and immune-related cytokines. nih.gov

Inflammatory and Autoimmune Disease Research with Tetrathiomolybdate

Anti-inflammatory Actions and Cytokine Suppression by Tetrathiomolybdate

Tetrathiomolybdate has demonstrated significant anti-inflammatory properties in various preclinical models by suppressing the production of key inflammatory cytokines. nih.govphysiology.org Studies have shown that copper-lowering therapy with tetrathiomolybdate can inhibit the expression of several pro-inflammatory cytokines, an effect attributed in part to the inhibition of NF-κB activation. physiology.org

In a mouse model of collagen-induced arthritis, tetrathiomolybdate treatment protected against the increase in interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govjrheum.org Similarly, in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, tetrathiomolybdate strongly and significantly suppressed marked increases in inflammatory and immune-related cytokines. nih.gov In lipopolysaccharide (LPS)-exposed mice, an established model of acute inflammation, tetrathiomolybdate treatment inhibited the LPS-induced increase in serum levels of inflammatory mediators. physiology.org Furthermore, in a sheep model of bleomycin-induced pulmonary fibrosis, tetrathiomolybdate suppressed the accumulation of inflammatory cells in bronchoalveolar lavage fluid. frontiersin.org

Studies of Tetrathiomolybdate in Autoimmune Models (e.g., Non-Obese Diabetic Mouse Model of Type I Diabetes, Collagen II-induced Arthritis, Experimental Autoimmune Encephalomyelitis)

The efficacy of tetrathiomolybdate has been evaluated in several animal models of autoimmune diseases. nih.govpsu.edunih.gov In the non-obese diabetic (NOD) mouse model of type I diabetes, tetrathiomolybdate has shown a partially protective effect against the development of diabetes. nih.gov

In the collagen-induced arthritis model in mice, tetrathiomolybdate demonstrated strong protective effects, as evidenced by reduced swelling and erythema of the joints and confirmed by histological examination. nih.govjrheum.orgjrheum.org This protection was associated with a reduction in oxidant damage and a decrease in the levels of pro-inflammatory cytokines. nih.govjrheum.org

The experimental autoimmune encephalomyelitis (EAE) model, which mimics aspects of multiple sclerosis, has also been used to study the effects of tetrathiomolybdate. nih.govwikipedia.org In this model, tetrathiomolybdate therapy significantly inhibited the clinical signs of neurological damage. nih.gov This effect was accompanied by a significant suppression of oxidant damage and a reduction in the levels of inflammatory and immune-related cytokines. nih.gov

Table 3: Tetrathiomolybdate in Autoimmune Disease Models

Autoimmune Model Key Findings Reference
Non-Obese Diabetic (NOD) Mouse Model Partially protective against the development of type I diabetes. nih.gov
Collagen-Induced Arthritis (Mouse) Strongly protected against arthritis development (reduced swelling, erythema, and histological damage); protected against increased urine isoprostanes (oxidant damage); protected against increased levels of IL-2, IL-1β, and TNF-α. nih.govjrheum.org
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) Significantly inhibited clinical scores of neurologic damage; suppressed increases in oxidant damage and inflammatory/immune-related cytokines. nih.gov

Role of Tetrathiomolybdate in Vascular Inflammation Research (e.g., Atherosclerosis)

Tetrathiomolybdate has been investigated for its potential to inhibit vascular inflammation and the development of atherosclerosis. researchgate.nettandfonline.comamanote.com In apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, treatment with tetrathiomolybdate for 10 weeks significantly reduced the development of aortic lesions. researchgate.net This anti-atherosclerotic effect was attributed to its ability to lower bioavailable copper levels and inhibit vascular inflammation. researchgate.nettandfonline.com

In vitro studies using human aortic endothelial cells (HAECs) have provided further insight into the mechanism of action. tandfonline.com Copper chelation by tetrathiomolybdate was found to attenuate TNF-α-induced endothelial activation. tandfonline.com This was associated with decreased phosphorylation and degradation of IκBα, a key step in the NF-κB signaling pathway. tandfonline.com These findings suggest that by chelating intracellular copper, tetrathiomolybdate can inhibit the activation of redox-sensitive transcription factors and the subsequent upregulation of inflammatory mediators in endothelial cells, thereby potentially ameliorating vascular inflammation and atherosclerosis. tandfonline.com

in Fibrotic Diseases

Tetrathiomolybdate (TM) has been the subject of extensive preclinical research to evaluate its potential as an anti-fibrotic agent. researchgate.netnih.gov These investigations, primarily in animal models, have explored its efficacy in mitigating fibrosis in various organs, with a significant focus on the lungs and liver. nih.gov The anti-fibrotic properties of tetrathiomolybdate are largely attributed to its function as a potent copper chelator, which interferes with copper-dependent pathways crucial for the fibrotic process. frontiersin.orgamegroups.org

Anti-fibrotic Mechanisms of Tetrathiomolybdate in Organ Fibrosis (e.g., Pulmonary, Liver)

Preclinical studies have demonstrated that tetrathiomolybdate exerts its anti-fibrotic effects through several mechanisms, primarily centered on its ability to lower systemic copper levels. umich.eduresearchgate.net Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. frontiersin.orgnih.gov Copper is an essential cofactor for enzymes and signaling molecules that play a pivotal role in the fibrotic cascade. frontiersin.org

In models of pulmonary fibrosis , particularly those induced by the chemical agent bleomycin (B88199), tetrathiomolybdate has shown significant efficacy. nih.govumich.edu Research in mouse models revealed that tetrathiomolybdate treatment could prevent bleomycin-induced pulmonary fibrosis by inhibiting key fibrotic and inflammatory cytokines. umich.edu Specifically, tetrathiomolybdate was found to inhibit the expression of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α) in the lungs of these animals. umich.eduresearchgate.net TGF-β is a well-established central mediator of fibrosis, driving the differentiation of fibroblasts into myofibroblasts and stimulating the production of extracellular matrix components. researchgate.netnih.gov Further studies in a sheep model of bleomycin-induced lung injury corroborated these findings, showing that tetrathiomolybdate attenuated both fibrosis and aberrant angiogenesis, a process also implicated in fibrotic remodeling. frontiersin.orgnih.gov

Recent investigations have also shed light on the role of "cuproptosis," a form of programmed cell death triggered by copper overload, in the pathogenesis of pulmonary fibrosis. researchgate.net In a murine model, bleomycin administration increased lung copper levels and induced markers of cuproptosis. researchgate.net Treatment with tetrathiomolybdate counteracted these effects, reducing copper levels, attenuating fibrosis, and suppressing the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire fibroblast-like properties, contributing to fibrosis. researchgate.net

In the context of liver fibrosis , tetrathiomolybdate has demonstrated equally promising results in animal models. In mice with liver fibrosis induced by carbon tetrachloride, tetrathiomolybdate treatment completely prevented the development of cirrhosis. umich.edunih.gov Moreover, in a study designed to assess its effect on established fibrosis, tetrathiomolybdate administration led to a dramatic and significant reduction in pre-existing liver fibrosis, suggesting it may promote the dissolution of scar tissue. researchgate.netnih.gov The mechanism in these models also points towards the inhibition of fibrogenic cytokines. researchgate.net In a mouse model of cholestatic liver injury and fibrosis induced by bile duct ligation (BDL), tetrathiomolybdate treatment attenuated liver damage and fibrosis, which was associated with the inhibition of TNF-α and TGF-β1 secretion. capes.gov.br

The collective evidence from these preclinical studies indicates that tetrathiomolybdate's primary anti-fibrotic mechanism is the modulation of copper-dependent signaling pathways, particularly the inhibition of pro-fibrotic cytokines like TGF-β.

Table 1: Summary of Preclinical Studies on Anti-fibrotic Mechanisms of Tetrathiomolybdate

Impact of Tetrathiomolybdate on Extracellular Matrix Remodeling

The hallmark of fibrotic diseases is the dysregulated remodeling of the extracellular matrix (ECM), leading to the excessive deposition of matrix components, particularly collagen. frontiersin.orgnih.govresearchgate.net Preclinical research has shown that tetrathiomolybdate directly impacts this process by influencing the synthesis, deposition, and degradation of the ECM.

A key target of tetrathiomolybdate's action is the lysyl oxidase (LOX) family of enzymes. researchgate.net These copper-dependent enzymes are critical for the cross-linking of collagen and elastin (B1584352) fibers, a crucial step in stabilizing the ECM and promoting scar tissue formation. researchgate.net By chelating copper, tetrathiomolybdate inhibits the activity of LOX enzymes. A study on bleomycin-induced pulmonary fibrosis in mice found that fibrotic lungs had an overexpression of LOX proteins (LOX, LOXL1, and LOXL2) and collagen-I. researchgate.net Treatment with tetrathiomolybdate significantly regressed the overexpression of these proteins, leading to a decrease in collagen accumulation and a reduction in the fibrosis score. researchgate.net

Furthermore, tetrathiomolybdate has been shown to influence the balance between matrix metalloproteinases (MMPs), which are enzymes that degrade ECM components, and their tissue inhibitors of metalloproteinases (TIMPs). In the same mouse model of pulmonary fibrosis, tetrathiomolybdate treatment regressed the overexpression of collagen digestion enzymes MMP2 and MMP8, as well as the collagenase inhibitor TIMP1, which were all elevated in the fibrotic state. researchgate.net This suggests a complex regulatory role for tetrathiomolybdate in the dynamics of ECM turnover.

Studies outside of organ fibrosis research, such as in the context of the tumor microenvironment in breast cancer, also support these findings. In preclinical mouse models of breast cancer, tetrathiomolybdate treatment led to decreased collagen deposition. nordicbioscience.comresearchgate.netnih.gov Clinical research in this area further detected evidence of decreased collagen cross-linking and a shift towards increased degradation over formation of collagen in patients treated with the compound. researchgate.netnih.gov These findings highlight a consistent mechanism of tetrathiomolybdate across different pathologies involving ECM remodeling.

Table 2: Impact of Tetrathiomolybdate on Extracellular Matrix Components in Preclinical Models

Pharmacological Research and Translational Considerations for Tetrathiomolybdate

Cellular Uptake Mechanisms of Tetrathiomolybdate and Related Thiometallates

The entry of tetrathiomolybdate into cells is a critical first step in its mechanism of action. Research has identified specific pathways that facilitate its transport across the plasma membrane and subsequent intracellular processing.

Dependence on Plasma Membrane Ion Channels (e.g., Anion Exchange Protein AE-1)

The cellular uptake of tetrathiomolybdate is not a passive process but relies on specific transport proteins. Studies have demonstrated that thiometallates, including tetrathiomolybdate, utilize the anion exchange protein-1 (AE-1) for entry into cells like human red blood cells. nih.govnih.gov This transport mechanism is distinct from that of other sulfur-containing compounds like sodium hydrosulfide. nih.gov The involvement of AE-1, a protein also found in various other tissues such as cardiomyocytes and endothelial cells, suggests a potential for targeted delivery of tetrathiomolybdate to specific cell types. nih.govportlandpress.comresearchgate.net Inhibition of the AE-1 pathway has been shown to decrease the intracellular accumulation and bioactivity of thiometallates. nih.govnih.gov

Intracellular Processing and Localization of Tetrathiomolybdate Complexes

Once inside the cell, tetrathiomolybdate exerts its primary effect by chelating copper. nih.gov It forms a stable tripartite complex with copper and proteins, effectively rendering the copper biologically unavailable. nih.govresearchgate.net One of the key intracellular targets of tetrathiomolybdate is the copper chaperone Atx1. nih.govresearchgate.net Tetrathiomolybdate reacts directly with copper-bound Atx1 to form a stable sulfur-bridged copper-molybdenum cluster. researchgate.net This complex formation prevents the transfer of copper to downstream cuproproteins, thereby disrupting essential copper-dependent cellular processes. nih.govresearchgate.net

Furthermore, studies have shown that tetrathiomolybdate can interact with the metal-binding domains of ATPases, such as WLN4, at the copper-binding site. nih.gov This interaction can lead to the formation of a molybdenum-centered protein dimer, which may be particularly relevant as ATPases in the cytoplasm often exist in their apo-form (without bound copper). nih.gov In conditions of copper overload, tetrathiomolybdate treatment can lead to the formation of insoluble copper-tetrathiomolybdate polymers that precipitate in the liver and are slowly excreted. mdpi.com These complexes have been identified within liver lysosomes as copper-molybdenum-sulfur clusters. mdpi.com This sequestration within lysosomes is a critical aspect of its therapeutic action, reducing the bioavailability and potential toxicity of free copper. mdpi.com

Pharmacokinetic and Pharmacodynamic Research of Tetrathiomolybdate

The systemic behavior of tetrathiomolybdate, including its distribution, metabolism, and excretion, is crucial for understanding its therapeutic window and monitoring its effects.

Systemic Distribution and Bioavailability Considerations

Following administration, tetrathiomolybdate is absorbed and distributed throughout the body. avma.orgcambridge.org Oral bioavailability can be variable. avma.orgnih.gov For instance, in dogs, the oral bioavailability of ammonium (B1175870) tetrathiomolybdate was found to be approximately 21 ± 22%. avma.orgnih.gov Studies in sheep have shown that after treatment, molybdenum (from tetrathiomolybdate) is widely distributed and retained in many organs, including the brain and pituitary gland. cambridge.org

Tetrathiomolybdate treatment leads to an increase in both copper and molybdenum concentrations in various tissues. physiology.orgnih.govresearchgate.net However, the formation of the stable copper-tetrathiomolybdate complex reduces the amount of biologically available copper. nih.govphysiology.orgnih.govresearchgate.net This is a key aspect of its mechanism, as it mobilizes tissue copper into a non-toxic form. nih.gov

Metabolism and Excretion Pathways (e.g., Biliary Excretion, Urinary Excretion)

The body eliminates tetrathiomolybdate and its copper complexes through several pathways. Biliary and urinary excretion are significant routes for the removal of copper following tetrathiomolybdate administration. cambridge.orgcambridge.org Studies in lambs have shown that tetrathiomolybdate administration leads to a rapid increase in both biliary and urinary copper excretion, which is maximal within the first 24 hours. cambridge.orgcambridge.org

Fecal excretion is another important pathway, particularly for the elimination of molybdenum. researchgate.netnih.govjournals.co.za In sheep, a significant increase in fecal molybdenum excretion was observed 24 and 48 hours after intravenous administration of ammonium tetrathiomolybdate. nih.govjournals.co.za In premature infants, orally administered molybdenum is well absorbed and predominantly excreted in the urine. researchgate.net The route of administration can influence the primary excretion pathway. For instance, in rats, intravenous administration of bis-choline tetrathiomolybdate resulted in approximately 29% renal clearance and 16% fecal clearance of molybdenum over 168 hours. researchgate.net

Biomarkers for Copper Depletion and Target Engagement

To monitor the biological effects of tetrathiomolybdate, several biomarkers are utilized to assess copper depletion and target engagement.

Ceruloplasmin Activity: Ceruloplasmin is a copper-containing enzyme produced by the liver, and its activity in the serum is a well-established surrogate marker for the body's copper status. physiology.orgnih.govaacrjournals.org Treatment with tetrathiomolybdate has been shown to significantly reduce serum ceruloplasmin activity. physiology.orgnih.govaacrjournals.org For example, in mice, a 21-day treatment with tetrathiomolybdate reduced serum ceruloplasmin levels by 43-44%. physiology.orgnih.gov In a phase II clinical trial involving breast cancer patients, one cycle of tetrathiomolybdate treatment led to a significant decrease in median ceruloplasmin levels. oncanp.orgcancernetwork.com

Copper-to-Molybdenum Ratio: The ratio of copper to molybdenum in tissues is a valuable indicator of bioavailable copper. nih.govphysiology.org While tetrathiomolybdate treatment increases the total concentration of both copper and molybdenum in tissues, the formation of the inert complex makes the copper biologically unavailable. nih.govphysiology.orgnih.govresearchgate.net Consequently, a decrease in the copper-to-molybdenum ratio signifies reduced copper bioavailability. nih.govphysiology.org Studies in mice have demonstrated significant reductions in this ratio in the aorta, heart, liver, and kidneys following tetrathiomolybdate treatment. nih.govphysiology.org

Lysyl Oxidase Activity: Lysyl oxidase (LOX) is a copper-dependent enzyme crucial for the cross-linking of collagen and elastin (B1584352). nih.govspandidos-publications.comspandidos-publications.com Its activity is dependent on copper availability, making it a relevant biomarker for the effects of tetrathiomolybdate. nih.govmdpi.com Tetrathiomolybdate effectively inhibits lysyl oxidase activity by chelating the copper required for its function. nih.govspandidos-publications.comspandidos-publications.com This inhibition of LOX has been observed in various cancer models and is a key mechanism by which tetrathiomolybdate may inhibit tumor progression and metastasis. spandidos-publications.comspandidos-publications.commdpi.comonclive.comnordicbioscience.com

The table below summarizes the key biomarkers used to monitor tetrathiomolybdate therapy.

BiomarkerDescriptionEffect of Tetrathiomolybdate
Ceruloplasmin Activity A copper-containing enzyme in the blood that reflects the body's copper status. physiology.orgnih.govaacrjournals.orgDecreased activity indicates systemic copper depletion. physiology.orgnih.govoncanp.orgcancernetwork.com
Copper-to-Molybdenum Ratio The ratio of total copper to total molybdenum in tissues. nih.govphysiology.orgA lower ratio indicates reduced bioavailability of copper. nih.govphysiology.org
Lysyl Oxidase (LOX) Activity A copper-dependent enzyme involved in extracellular matrix remodeling. nih.govspandidos-publications.comspandidos-publications.comInhibition of activity reflects the chelation of its essential copper cofactor. nih.govspandidos-publications.comspandidos-publications.commdpi.com

Research on Safety Profiles and Tolerability of Tetrathiomolybdate in Preclinical Studies

The preclinical evaluation of tetrathiomolybdate has been crucial in understanding its safety profile and tolerability before and during its translation to clinical trials. These studies have focused on identifying potential off-target effects, organ-specific impacts, and hematological changes associated with its mechanism of action as a copper chelator.

Assessment of Off-Target Effects and Organ-Specific Impacts (e.g., Hepatotoxicity, Renal Accumulation)

Preclinical research has investigated the effects of tetrathiomolybdate on major organs, particularly the liver and kidneys, to identify potential toxicities.

Hepatotoxicity:

The impact of tetrathiomolybdate on the liver has been a key area of investigation, especially given that it is a primary site of copper metabolism. In preclinical models, the effects on the liver appear to be complex and context-dependent.

A study utilizing Long-Evans Cinnamon (LEC) rats, an animal model for Wilson's disease characterized by toxic copper accumulation in the liver, demonstrated that tetrathiomolybdate can be effective in treating acute hepatitis. The compound was observed to rapidly improve the condition in the majority of the animals. The proposed mechanism involves the removal of reactive copper from lysosomal metallothionein (B12644479) polymers and the formation of an inactive complex with the remaining lysosomal copper. nih.gov It also acts on cytosolic copper-containing metallothionein, leading to its degradation and reducing the uptake of copper-metallothionein into lysosomes. nih.gov However, in a severely ill, almost moribund rat, tetrathiomolybdate administration resulted in severe hepatotoxicity and was fatal, suggesting that the physiological state of the animal can dramatically influence the drug's safety profile. nih.gov

In contrast, a three-month study in Sprague-Dawley rats using bis-choline tetrathiomolybdate did not find any evidence of tissue toxicity in the liver, despite a progressive accumulation of molybdenum, a component of tetrathiomolybdate. researchgate.net This suggests that under normal physiological conditions and over a sub-chronic period, the accumulation of molybdenum in the liver may not necessarily lead to overt toxicity. researchgate.net Clinically, elevations in transaminases have been reported as a side effect, which are generally reversible with dose adjustments. conicet.gov.arnih.gov The mechanisms underlying drug-induced liver injury can be complex, involving factors like mitochondrial dysfunction and disruption of bile acid transport. drughunter.comphytopharmajournal.commdpi.com

Renal Accumulation:

The kidneys play a role in the excretion of tetrathiomolybdate and its complexes, making them susceptible to potential accumulation and toxicity.

Preclinical studies have shown that molybdenum, a constituent of tetrathiomolybdate, can accumulate in the kidneys. In a three-month study with bis-choline tetrathiomolybdate in Sprague-Dawley rats, a progressive accumulation of molybdenum was observed in the kidneys without any associated clinical or anatomical pathology. researchgate.net Research in LEC rats indicated that molybdenum excretion is divided between renal (29%) and fecal (16%) routes. researchgate.net Another study highlighted that the major site of molybdenum deposition was the renal tubular epithelial cells. researchgate.net

Furthermore, tetrathiomolybdate has been investigated for its potential protective effects against kidney injury induced by other agents. In a study looking at cisplatin-induced acute kidney injury in mice, tetrathiomolybdate was found to have a protective effect by activating the NRF2 pathway in the kidney. researchgate.net This suggests a potential dual role where it may accumulate but also exert protective effects under certain conditions.

Interactive Data Table: Organ-Specific Impacts of Tetrathiomolybdate in Preclinical Studies

Organ Animal Model Compound Duration Key Findings Reference
LiverLong-Evans Cinnamon (LEC) RatsTetrathiomolybdateAcuteRapid improvement in acute hepatitis; Severe hepatotoxicity in a moribund state. nih.gov
LiverSprague-Dawley RatsBis-choline tetrathiomolybdate3 monthsProgressive molybdenum accumulation without tissue toxicity. researchgate.net
KidneySprague-Dawley RatsBis-choline tetrathiomolybdate3 monthsProgressive molybdenum accumulation in renal tubular epithelial cells without toxicity. researchgate.net
KidneyLong-Evans Cinnamon (LEC) RatsTetrathiomolybdateN/AMolybdenum excretion is 29% renal and 16% faecal. researchgate.net
KidneyMiceAmmonium tetrathiomolybdateN/AProtective against cisplatin-induced acute kidney injury via NRF2 activation. researchgate.net

Hematological Considerations (e.g., Neutropenia, Anemia)

Hematological side effects are among the most frequently reported in both preclinical and clinical studies of tetrathiomolybdate, and are understood to be a direct consequence of its copper-chelating activity.

Neutropenia:

A reduction in the number of neutrophils, a type of white blood cell, is a known complication. Preclinical and clinical observations suggest a link between copper deficiency and impaired hematopoiesis. It has been noted that patients with copper deficiency-induced neutropenia often show a lack of mature cells in their bone marrow. mdpi.com This suggests that copper is a vital micronutrient for the proper development and maturation of neutrophil precursors. mdpi.com

In a phase II clinical trial of tetrathiomolybdate for advanced kidney cancer, grade 3-4 granulocytopenia (a type of neutropenia) was the most common reason for dose reductions. aacrjournals.orgnih.gov These episodes were of short duration and not associated with fever. aacrjournals.orgnih.gov Similarly, a phase II study in breast cancer patients reported neutropenia as the most common grade 3/4 toxicity, occurring in 3.7% of cycles. aacrjournals.org

Anemia:

Anemia, a condition characterized by a deficiency of red blood cells or hemoglobin, is another well-documented hematological side effect. The development of anemia is considered one of the first clinical signs of copper deficiency. nih.gov Copper is essential for iron metabolism and the function of several copper-dependent enzymes involved in red blood cell formation.

In a phase I study of tetrathiomolybdate in patients with metastatic cancer, the goal was to induce mild copper deficiency without causing significant anemia, defined as a hematocrit below 80% of the baseline value. nih.gov A phase II trial in breast cancer patients reported grade 3/4 anemia in a very small percentage of cycles (0.04%). cancernetwork.com In some instances, anemia was found to be reversible upon temporary cessation of the drug or was attributed to other causes like vitamin B12 deficiency. aacrjournals.org Although it is a recognized side effect, it is generally manageable. imrpress.com

Interactive Data Table: Hematological Effects of Tetrathiomolybdate

Hematological Effect Study Type Patient/Animal Population Key Findings Reference
NeutropeniaClinical ObservationCopper-deficient patientsLack of mature cells in bone marrow. mdpi.com
GranulocytopeniaPhase II Clinical TrialAdvanced kidney cancerMost common reason for dose reduction; short duration and not associated with fever. aacrjournals.orgnih.gov
NeutropeniaPhase II Clinical TrialHigh-risk breast cancerMost common grade 3/4 toxicity (3.7% of cycles). aacrjournals.org
AnemiaPhase I Clinical TrialMetastatic cancerA primary clinical sign of copper deficiency used to monitor treatment. nih.gov
AnemiaPhase II Clinical TrialHigh-risk breast cancerLow incidence of grade 3/4 anemia (0.04% of cycles); reversible. cancernetwork.com

Advanced Research Methodologies and Analytical Approaches for Tetrathiomolybdate Studies

Spectroscopic Techniques for Structural Elucidation and Complex Characterization of Tetrathiomolybdate

Spectroscopy is a cornerstone in the study of tetrathiomolybdate, offering non-destructive methods to probe its molecular structure and bonding.

FT-IR spectroscopy is instrumental in identifying the vibrational modes of the tetrathiomolybdate anion ([MoS₄]²⁻). The characteristic stretching frequencies of the Mo-S bonds serve as a diagnostic fingerprint for the presence of the TM moiety. Studies have shown that the IR spectra of tetrathiomolybdate complexes can reveal details about their structure and bonding. For instance, the reaction of hydrochloric acid with TM in aqueous solutions has been monitored by FT-IR, helping to characterize the formation of various polynuclear thiomolybdates. nih.gov The technique is also used to confirm the purity of synthesized ammonium (B1175870) tetrathiomolybdate. scientific.net In complexes where TM is linked to other molecules, shifts in the Mo-S stretching frequencies can indicate the nature of these interactions. researchgate.net

Table 1: Characteristic FT-IR Data for Tetrathiomolybdate and Related Compounds

Compound/Complex Mo-S Stretching Frequency (cm⁻¹) Reference
Ammonium Tetrathiomolybdate Not specified scientific.net
Products of HCl and MoS₄²⁻ reaction Not specified nih.gov
Tetrathiomolybdate-organic amine systems Not specified researchgate.net

Note: Specific frequency values from the cited literature are not consistently provided, but the use of FT-IR for characterization is documented.

UV-Visible spectroscopy is a key technique for studying the electronic transitions within the tetrathiomolybdate anion and its complexes. The [MoS₄]²⁻ ion exhibits characteristic absorption bands in the UV-Visible region, which are sensitive to its chemical environment. The spectrum of pure tetrathiomolybdate in solution typically shows distinct peaks, with a notable absorption maximum around 468 nm. oup.com This technique has been crucial in monitoring the stepwise formation of thiomolybdates from molybdate (B1676688) and sulfide (B99878), as each species (mono-, di-, tri-, and tetrathiomolybdate) has a unique UV-Visible spectrum. researchgate.net Furthermore, UV-Visible spectroscopy has been employed to study the interaction of TM with copper and other molecules, where changes in the absorption spectra indicate complex formation. oup.comresearchgate.net The stability and reactivity of TM in various solutions, including simulated physiological fluids, have also been investigated using this method. nih.gov

Table 2: UV-Visible Absorption Maxima for Tetrathiomolybdate

Species Wavelength (λₘₐₓ) Molar Absorptivity (ε) Solvent/Conditions Reference
MoS₄²⁻ 468 nm 11,870 M⁻¹cm⁻¹ Aqueous oup.com
MoS₄(AuL)₂ complexes 487-491 nm Not specified DMSO-d₆ umaine.edu
Trinuclear Mo(V) complex Not specified Not specified Not specified rsc.org

While the molybdenum and sulfur isotopes are not the most common for NMR studies, ¹H NMR spectroscopy is invaluable for characterizing complexes of tetrathiomolybdate with organic ligands. By analyzing the chemical shifts and coupling patterns of protons in the organic moieties, researchers can deduce the structure of the resulting complexes. For example, in studies of tetrathiomolybdate salts with organic cations like diethylenetriammonium and those involving 1,4-diazabicyclo[2.2.2]octane (DABCO), ¹H NMR has been used to confirm the structure and purity of the compounds. researchgate.net It has also been applied to characterize gold(I) tetrathiomolybdate clusters with various ligands. umaine.edu

Table 3: Application of ¹H NMR in Tetrathiomolybdate Complex Characterization

Complex Type Key Findings from ¹H NMR Reference
Diethylenetriammonium tetrathiomolybdate Revealed two sets of symmetrical A₂X₂ multiple patterns. researchgate.net
DABCO-tetrathiomolybdate complex A single sharp peak indicated the equivalence of all methylene (B1212753) protons. researchgate.net
Gold(I) Tetrathiomolybdate Clusters Used for thorough characterization of clusters with NHC and phosphine (B1218219) ligands. umaine.edu
Triethylenetetramine-tetrathiomolybdate complex Showed accidental magnetic equivalence due to intermolecular interactions. researchgate.net

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. This technique has been pivotal in understanding how tetrathiomolybdate interacts with biological macromolecules and forms complex metal clusters. A landmark study revealed the crystal structure of a complex between TM, copper, and the metallochaperone Atx1. nih.govnih.gov This structure showed the formation of a sulfur-bridged copper-molybdenum cluster, providing a molecular basis for TM's mechanism of action in copper metabolism disorders. nih.govnih.gov The structure of various tetrathiomolybdate salts with organic cations has also been determined, revealing details of hydrogen bonding networks. researchgate.netresearchgate.net Furthermore, X-ray diffraction has been used to study the thermal decomposition of ammonium tetrathiomolybdate, identifying the crystalline phases of the products. acs.org

Table 4: Selected Crystallographic Data for Tetrathiomolybdate Complexes

Complex Space Group Key Structural Features Reference
[TM][(Cu)(Cu-Atx1)₃] Not specified Sulfur-bridged copper-molybdenum cluster. nih.govnih.gov
(TrienH₂)[MoS₄] Pca2₁ Orthorhombic crystal system. researchgate.net
Diethylenetriammonium tetrathiomolybdate Pn Monoclinic crystal system. researchgate.net
DABCO-tetrathiomolybdate complex P2₁3 Cubic crystal system with a 3D hydrogen-bonded network. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local electronic and geometric structure around a specific element. In tetrathiomolybdate research, XAS, particularly the analysis of X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), has been crucial. Studies on liver lysosomes from animal models of Wilson's disease treated with TM used Cu and Mo K-edge XAS to identify the formation of a novel copper-molybdenum-sulfur cluster. nih.govresearchgate.net This technique provided precise information on the coordination environment and bond lengths, showing Mo coordinated to four sulfurs at 2.24 Å and Cu coordinated to 3-4 sulfors at 2.28 Å. nih.gov XAS has also been used to confirm the oxidation state of molybdenum (Mo⁶⁺) and copper (Cu¹⁺) in the TM-Cu-Atx1 complex. nih.gov Additionally, time-resolved XAS has been employed to investigate the in-situ thermal decomposition of ammonium tetrathiomolybdate. acs.orgox.ac.uk

Table 5: Key Findings from X-ray Absorption Spectroscopy of Tetrathiomolybdate Systems

System Technique Key Findings Reference
Liver lysosomes from TM-treated rats Cu and Mo K-edge XAS Formation of a Cu-Mo-S cluster; Mo-S bond length of 2.24 Å, Cu-S bond length of 2.28 Å, and Mo-Cu distance of 2.70 Å. nih.govresearchgate.net
[TM][(Cu)(Cu-Atx1)₃] complex Mo K-edge and Cu K-edge XANES Confirmed Mo remains as Mo(VI) and Cu as Cu(I). nih.gov
Thermal decomposition of (NH₄)₂MoS₄ Time-resolved Mo K-edge XAS Showed direct formation of amorphous MoS₃ without an intermediate. acs.org

Mass Spectrometry-Based Approaches for Molecular and Elemental Analysis of Tetrathiomolybdate

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, enabling molecular weight determination and elemental analysis. Electrospray ionization mass spectrometry (ESMS) has been used to monitor the reaction of tetrathiomolybdate with acid, revealing the formation of a complex mixture of polynuclear thiomolybdates. nih.gov For elemental analysis, inductively coupled plasma mass spectrometry (ICP-MS) is the method of choice. It has been used to measure molybdenum concentrations in biological samples, such as serum, to study the pharmacokinetics of TM. avma.org Laser ablation ICP-MS has also been utilized to analyze the distribution of copper and molybdenum in liver tissue from animal models treated with bis-choline tetrathiomolybdate, providing insights into its therapeutic efficacy. nih.govmdpi.com

Table 6: Mass Spectrometry Applications in Tetrathiomolybdate Research

Technique Application Key Findings Reference
Electrospray Ionization Mass Spectrometry (ESMS) Monitoring acid hydrolysis of MoS₄²⁻ Identified formation of polynuclear thiomolybdates (Mo₂-Mo₁₈). nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Pharmacokinetic studies in dogs Measured serum molybdenum concentrations over time. avma.org
Laser Ablation ICP-MS Analysis of liver tissue in mice Quantified hepatic copper and molybdenum levels after treatment. nih.govmdpi.com

Imaging Modalities in Preclinical and Clinical Research of Tetrathiomolybdate

In vivo imaging techniques are indispensable for non-invasively monitoring the effects of tetrathiomolybdate on disease progression, particularly in cancer research. These modalities allow for longitudinal studies in preclinical models and provide valuable surrogate markers of therapeutic response in clinical trials.

Bioluminescence Imaging (BLI) is a non-invasive optical imaging technique used extensively in preclinical research to monitor cellular processes in vivo. labcorp.com The method relies on the detection of light produced by luciferase enzymes, which are genetically expressed in the cells of interest, such as tumor cells. labcorp.com Following the administration of a substrate (e.g., D-luciferin), the luciferase-expressing cells emit light, which can be captured and quantified by a sensitive camera. labcorp.com This allows for the longitudinal and quantitative assessment of tumor growth and metastasis dissemination in living animals. aacrjournals.orgaacrjournals.org

In preclinical studies of tetrathiomolybdate, BLI has been a critical tool for evaluating the compound's effect on tumor progression. aacrjournals.orgaacrjournals.orgnih.gov For example, in mouse models of breast cancer where luciferase-expressing tumor cells were implanted, BLI was used to quantify changes in tumor burden over time in response to tetrathiomolybdate treatment. aacrjournals.orgaacrjournals.org These studies demonstrated that copper depletion via tetrathiomolybdate could significantly decrease tumor growth and the development of lung metastases, as measured by a reduction in the bioluminescent signal. aacrjournals.orgaacrjournals.org

Table 4: Preclinical Findings Using BLI to Assess Tetrathiomolybdate Efficacy

Cancer Model Cell Line Key Finding Reference
Breast Cancer MDA-LM2-luciferase Tetrathiomolybdate treatment decreased metastases to the lungs. aacrjournals.orgaacrjournals.org

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a functional imaging technique that provides quantitative information about the vascular properties of tissues. nih.gov The method involves the rapid acquisition of T1-weighted MR images before, during, and after the intravenous administration of a low-molecular-weight contrast agent. oncotarget.com By analyzing the signal intensity changes over time, pharmacokinetic models can be applied to derive parameters related to blood flow, vessel permeability, and the volume of the extravascular extracellular space. nih.gov DCE-MRI is particularly valuable for assessing tumor angiogenesis and monitoring the response to anti-angiogenic therapies. nih.govoncotarget.com

In clinical trials, DCE-MRI has been employed to assess changes in tumor vascularity in patients treated with tetrathiomolybdate. aacrjournals.orgnih.gov In a phase II trial for advanced kidney cancer, DCE-MRI was performed on select patients to evaluate the anti-angiogenic effect of tetrathiomolybdate. aacrjournals.orgnih.gov While the study was small, the results suggested that a decrease in tumor vascularity, as measured by DCE-MRI, could be correlated with tumor necrosis. aacrjournals.orgnih.gov This indicates that DCE-MRI can serve as a non-invasive surrogate marker for the biological activity of tetrathiomolybdate, potentially offering an earlier indication of treatment response than traditional measurements of tumor size. windows.netnih.gov

Table 5: Clinical Research Findings Using DCE-MRI with Tetrathiomolybdate

Cancer Type Study Phase Purpose of DCE-MRI Key Finding Reference
Advanced Kidney Cancer Phase II Assess changes in tumor vascularity. A decrease in vascularity appeared to correlate with tumor necrosis in some patients. aacrjournals.orgnih.gov

Positron Emission Tomography/Computed Tomography (PET/CT) and PET/MRI for Copper Metabolism Studies

Positron Emission Tomography (PET), often combined with Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), has emerged as a critical non-invasive imaging modality for investigating copper metabolism and the pharmacodynamics of copper-chelating agents like tetrathiomolybdate. By using a radioactive isotope of copper, primarily ⁶⁴Cu, researchers can trace the absorption, distribution, and excretion of copper in living subjects, providing invaluable insights into diseases of copper overload and the efficacy of therapeutic interventions. nih.govmdpi.commedchemexpress.cn

In the context of Wilson's disease, a genetic disorder leading to toxic copper accumulation, ⁶⁴Cu-PET/CT and PET/MRI studies have been instrumental in elucidating the mechanism of action of tetrathiomolybdate. nih.govresearchgate.net A study involving healthy volunteers and Wilson's disease patients used these techniques to track ⁶⁴Cu administered orally or intravenously. nih.govmdpi.comresearchgate.net In healthy individuals, PET/CT scans revealed that tetrathiomolybdate treatment significantly reduced the intestinal absorption of oral ⁶⁴Cu, with hepatic uptake decreasing by 82% fifteen hours after administration. nih.govresearchgate.net In patients with Wilson's disease, PET/MRI demonstrated that tetrathiomolybdate effectively retained ⁶⁴Cu within the bloodstream, thereby limiting its delivery to and accumulation in organs such as the liver and brain. nih.govresearchgate.net These studies clarified that a primary action of tetrathiomolybdate is to form a complex with copper and albumin in the blood, rendering the copper unavailable for cellular uptake, and to block intestinal absorption, rather than significantly increasing biliary excretion as previously hypothesized from some animal models. nih.govmdpi.comresearchgate.net

In oncology, ⁶⁴CuCl₂-PET imaging is utilized to visualize tumors that exhibit high copper metabolism, a characteristic of many cancer types, including triple-negative breast cancer (TNBC). medchemexpress.cnresearchgate.net This enhanced copper metabolic activity can serve as a potential imaging biomarker. medchemexpress.cn Research using ⁶⁴Cu-PET/CT on TNBC xenograft-bearing mice has shown that tetrathiomolybdate treatment effectively reduces copper uptake in tumors. researchgate.net Imaging results demonstrated a shift in ⁶⁴Cu accumulation from the tumor to the liver and kidneys post-treatment, visually confirming the drug's copper-chelating effect in a cancer model. researchgate.net This methodology allows for the non-invasive monitoring of treatment response and confirms the drug's ability to target copper-dependent pathways crucial for tumor growth and angiogenesis. researchgate.netumich.edu

The ability of PET/CT to provide quantitative data on radiotracer uptake allows for precise measurement of metabolic changes in response to therapy. au.dkclinicaltrials.gov This has been applied in clinical trials for breast cancer, where imaging studies such as PET/CT are required to assess disease status before and during treatment with tetrathiomolybdate. umich.edutandfonline.com These advanced imaging techniques are thus indispensable for understanding the in vivo behavior of tetrathiomolybdate and for the clinical development of anti-copper therapies. plos.org

In Vitro and In Vivo Model Systems in Tetrathiomolybdate Research

Cell Culture Models (e.g., Inflammatory Breast Carcinoma Cells, Microglia, Human Red Blood Cells)

Inflammatory Breast Carcinoma (IBC) Cells: The SUM149 cell line, derived from a primary human inflammatory breast carcinoma, is a frequently used in vitro model in tetrathiomolybdate research. ljmu.ac.uk IBC is a particularly aggressive and angiogenic form of breast cancer. Studies have shown that SUM149 cells have constitutively active Nuclear Factor kappa B (NF-κB), a signaling molecule linked to cancer cell survival and resistance to therapy. ljmu.ac.uk Tetrathiomolybdate treatment in SUM149 cells has been demonstrated to suppress NF-κB activity. researchgate.netljmu.ac.uk This inhibition leads to a significant downstream reduction in the secretion of multiple pro-angiogenic and inflammatory cytokines, including vascular endothelial growth factor (VEGF), interleukin-1α (IL-1α), IL-6, and IL-8. This effect highlights that a major anti-cancer mechanism of tetrathiomolybdate is the suppression of NF-κB, which in turn globally inhibits the transcription of factors that promote tumor growth and angiogenesis.

Microglia: BV-2 cells, an immortalized murine microglia cell line, are used as a model for neuroinflammation. Microglia are key immune cells in the central nervous system that, when activated, secrete pro-inflammatory cytokines. Research using LPS-stimulated BV-2 cells has shown that tetrathiomolybdate exerts potent anti-inflammatory effects. Pre-treatment with tetrathiomolybdate was found to suppress the ubiquitination of TRAF6 and the subsequent activation of the NF-κB pathway, without altering the expression of upstream receptors like TLR4. The mechanism is attributed to tetrathiomolybdate's ability to reduce intracellular bioavailable copper, which leads to a decrease in reactive oxygen species (ROS). Since ROS can activate the TRAF6/NFκB signaling cascade, tetrathiomolybdate effectively dampens the inflammatory response in microglia by targeting this copper-dependent oxidative stress pathway.

Human Red Blood Cells: While direct in vitro studies on isolated human red blood cells are less common, the hematological effects of tetrathiomolybdate are documented through clinical and in vivo studies. Anemia and neutropenia are recognized side effects of tetrathiomolybdate treatment. Studies in rats have shown that high doses of tetrathiomolybdate, particularly in conjunction with a high copper diet, can lead to lowered erythrocyte counts and hemoglobin. ljmu.ac.uk However, research also indicates that when tetrathiomolybdate complexes with copper in the blood, the resulting complex does not readily enter erythrocytes. This is a critical finding, as the uptake of copper by red blood cells is a prerequisite for hemolysis. This suggests that by forming a stable, non-reactive complex with copper and albumin in the plasma, tetrathiomolybdate limits the exposure of red blood cells to free, potentially toxic copper.

Xenograft Animal Models (e.g., Nude Mice for Cancer)

Xenograft models, which involve transplanting human cells into immunodeficient mice, are a cornerstone of in vivo cancer research for tetrathiomolybdate. Athymic nude mice are commonly used as they can host human tumor cells without mounting an immune rejection. ljmu.ac.uk

A prominent model utilizes the orthotopic injection of SUM149 inflammatory breast cancer cells into the mammary fat pads of female nude mice. ljmu.ac.uk This model recapitulates the aggressive and highly angiogenic nature of human IBC. Studies using this xenograft model have consistently demonstrated that systemic treatment with tetrathiomolybdate significantly inhibits tumor growth and angiogenesis. In one study, the mean microvessel density in tumors from tetrathiomolybdate-treated mice was significantly lower than in control mice (16 ± 2 vs. 26 ± 3 vessels). Furthermore, research combining tetrathiomolybdate with conventional chemotherapy like doxorubicin (B1662922) in the SUM149 xenograft model showed that the combination therapy was more effective at suppressing tumor growth and inducing apoptosis than either agent alone. ljmu.ac.uk

Other xenograft models have also been employed. For instance, tetrathiomolybdate was shown to potently block lung metastases in nude mice implanted with DU145 human prostate carcinoma cells. In models of cisplatin-resistant breast cancer, the combination of tetrathiomolybdate and cisplatin (B142131) led to retarded tumor growth in both allograft and xenograft models in nude mice. These in vivo studies provide strong evidence for the anti-tumor and anti-metastatic efficacy of tetrathiomolybdate, corroborating the mechanistic findings from cell culture models, particularly the inhibition of NF-κB and angiogenesis. researchgate.net

Genetically Engineered Animal Models

Genetically engineered mouse models (GEMMs) provide sophisticated systems to study tetrathiomolybdate's efficacy in diseases with specific genetic backgrounds.

Her/2neu Mice for Breast Cancer: The MMTV-Her2/neu transgenic mouse is a model where the mice are genetically programmed to overexpress the Her2/neu oncogene in the mammary gland, leading to the spontaneous development of mammary tumors that can metastasize. This model is highly relevant as Her2/neu overexpression in human breast cancer correlates with a poorer prognosis. In a key study, long-term treatment of Her2/neu mice with tetrathiomolybdate completely prevented the development of palpable mammary cancers, whereas control mice developed visible tumors. At a one-year follow-up, 86.7% of control mice had tumors compared to only 40% of the tetrathiomolybdate-treated group. Histological examination of the treated mice revealed the presence of only small, avascular microscopic clusters of cancer cells, demonstrating the potent anti-angiogenic effect of the drug in preventing tumor progression.

ApoE-deficient Mice for Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for studying atherosclerosis, as they spontaneously develop high levels of serum cholesterol and atherosclerotic lesions. Research has shown that treatment of ApoE-/- mice with tetrathiomolybdate significantly attenuates the development of these lesions. A 10-week treatment reduced atherosclerotic lesions in the whole aorta by 25% and in the descending aorta by 45%. This anti-atherogenic effect was associated with a reduction in bioavailable copper and a decrease in vascular inflammation, evidenced by reduced aortic gene expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines. The data indicate that tetrathiomolybdate inhibits atherosclerosis by reducing vascular inflammation through copper chelation, rather than by altering lipid profiles or iron homeostasis.

Atp7b-/- Mice for Wilson's Disease: The Atp7b-/- mouse has a targeted deletion of the Atp7b gene, which causes copper accumulation in the liver, mimicking the hepatic manifestations of Wilson's disease in humans. This model is crucial for testing therapies aimed at correcting copper overload. Studies using bis-choline tetrathiomolybdate in Atp7b-/- mice have analyzed its efficacy in lowering hepatic copper content. Laser ablation-inductively coupled plasma mass spectrometry (LA-ICP-MS) of liver specimens showed that while an initial increase in hepatic copper and molybdenum occurred, prolonged treatment ultimately reduced hepatic copper to levels comparable to those achieved with other chelators. Electron microscopy confirmed an increase in lysosomal electron-dense particles, supporting the proposed biliary excretory pathway for the copper-tetrathiomolybdate complex.

Non-Obese Diabetic (NOD) Mouse Model for Type I Diabetes: The NOD mouse is a polygenic model of autoimmune type 1 diabetes, characterized by leukocyte infiltration into pancreatic islets and progressive β-cell destruction. Tetrathiomolybdate has been tested in this model for its anti-inflammatory and immune-modulating properties. Studies have shown that tetrathiomolybdate treatment can offer a partially protective effect against the development of diabetes in NOD mice.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model for Multiple Sclerosis: EAE is the most common animal model for multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system. The model is induced by immunizing mice with myelin antigens, which provokes a T-cell mediated autoimmune response against the CNS. Studies have found that tetrathiomolybdate therapy significantly inhibits the clinical signs of neurological damage in the EAE model. The treatment was effective both when started before the induction of the disease and after symptoms had already developed. The therapeutic effect was linked to a significant suppression of oxidant damage, as measured by urine isoprostane levels, and a strong reduction in the levels of inflammatory and immune-related cytokines.

Table of Research Findings in Genetically Engineered Animal Models

Genetically Engineered ModelDisease ModeledKey Findings with Tetrathiomolybdate TreatmentReference
Her/2neu MouseBreast CancerPrevented development of palpable tumors; inhibited angiogenesis, leaving only microscopic, avascular tumor clusters.
ApoE-deficient (ApoE-/-) MouseAtherosclerosisReduced atherosclerotic lesion development by up to 45%; decreased vascular inflammation by reducing expression of adhesion molecules and cytokines.
Atp7b-/- MouseWilson's DiseaseReduced hepatic copper levels after prolonged treatment; confirmed lysosomal-mediated excretion pathway for copper complex.
Non-Obese Diabetic (NOD) MouseType I DiabetesDemonstrated a partially protective effect against the onset of hyperglycemia.
Experimental Autoimmune Encephalomyelitis (EAE) MouseMultiple SclerosisSignificantly inhibited clinical scores of neurological damage; suppressed oxidant stress and production of inflammatory cytokines.

Clinical Research and Translational Advances with Tetrathiomolybdate

Design and Outcomes of Phase I and Phase II Clinical Trials of Tetrathiomolybdate

Clinical trials of tetrathiomolybdate have been designed to evaluate its therapeutic potential, focusing on efficacy endpoints, safety, and tolerability in different patient populations.

Phase I and II clinical trials have explored the use of tetrathiomolybdate as an anti-angiogenic agent in various solid tumors, with some studies showing evidence of efficacy and a favorable toxicity profile. researchgate.net While not typically cytotoxic, TM is considered to have cytostatic properties, potentially preventing further tumor growth and metastasis. researchgate.net

In a Phase II study involving patients with advanced kidney cancer, tetrathiomolybdate was administered to deplete copper levels. While no complete or partial responses were observed according to standard criteria, 31% of evaluable patients (4 out of 13) achieved stable disease for at least 6 months. aacrjournals.orgnih.gov

A Phase II trial focused on patients with breast cancer at high risk for recurrence investigated copper depletion using TM. aacrjournals.org The study enrolled patients with stage II triple-negative breast cancer (TNBC), stage III, and stage IV without evidence of disease (NED). aacrjournals.orgnih.gov At a median follow-up of 6.3 years, the two-year event-free survival (EFS) was 91% for patients with stage II-III disease and 67% for those with stage IV NED. aacrjournals.orgnih.gov For patients with TNBC, the EFS was 90% for adjuvant patients and 69% for stage IV NED patients. aacrjournals.orgnih.gov These findings suggest that tetrathiomolybdate may help create an inhospitable tumor microenvironment for progression, particularly in high-risk populations like TNBC. ascopubs.org

It is important to note that some reviews of clinical trials have concluded that there is no convincing evidence of clinical efficacy for tetrathiomolybdate in metastatic cancers. researchgate.net

Table 1: Summary of Efficacy Endpoints in Cancer Clinical Trials with Tetrathiomolybdate

Cancer TypeTrial PhaseKey Efficacy Endpoints & Outcomes
Advanced Kidney Cancer Phase IINo complete or partial responses. 31% of patients achieved stable disease for at least 6 months. aacrjournals.orgnih.gov
High-Risk Breast Cancer Phase II2-year Event-Free Survival (EFS): 91% (Stage II-III), 67% (Stage IV NED). aacrjournals.orgnih.gov For TNBC patients, EFS was 90% (adjuvant) and 69% (Stage IV NED). aacrjournals.orgnih.gov
Metastatic Cancers (General) Phase I & IISome studies suggest efficacy with a favorable toxicity profile, primarily through cytostatic effects. researchgate.net Other analyses found no convincing evidence of clinical efficacy. researchgate.net

This table is for informational purposes only and is based on the provided search results. It may not be exhaustive of all clinical trial data.

Tetrathiomolybdate has been extensively studied for the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation. researchgate.netnih.gov Clinical trials have demonstrated its efficacy in controlling copper levels and managing neurological symptoms associated with the disease. researchgate.netnih.gov

A key advantage of tetrathiomolybdate in neurologically presenting Wilson's disease patients is its ability to control "free" copper (non-ceruloplasmin-bound copper) in the blood, which is believed to be the toxic component. researchgate.net In a double-blind trial comparing tetrathiomolybdate to trientine, tetrathiomolybdate demonstrated superior control of free copper levels. researchgate.net Patients treated with trientine who experienced neurological worsening showed significant spikes in serum free copper, a phenomenon not generally observed in the tetrathiomolybdate group. researchgate.net

An open-label study of 33 neurologically affected patients treated with ammonium (B1175870) tetrathiomolybdate for 8 weeks showed that only one patient experienced neurological deterioration during treatment. nih.gov Long-term follow-up revealed good to excellent neurological recovery in most patients. nih.gov

A phase 2 open-label study of bis-choline tetrathiomolybdate (WTX101) in 28 patients with Wilson's disease found that at 24 weeks, 71% of patients met the criteria for treatment success, which included achieving or maintaining normalized corrected non-ceruloplasmin-bound copper (NCC) concentrations or at least a 25% reduction from baseline. nih.gov Importantly, no cases of paradoxical drug-related neurological worsening were reported. nih.gov

A phase 3 trial (ALXN1840) comparing tetrathiomolybdate to the standard of care in 214 patients with Wilson's disease demonstrated superior copper control with ALXN1840 over 48 weeks. bmj.com While neurological scores showed modest improvement in both groups, there were no significant between-group differences. bmj.com It is worth noting that this phase 3 trial was later terminated. drugbank.com

Table 2: Efficacy of Tetrathiomolybdate in Wilson's Disease Clinical Trials

TrialKey Findings
Double-blind trial vs. Trientine Tetrathiomolybdate showed significantly better control of free copper levels compared to trientine. researchgate.net
Open-label study (n=33) Only 1 of 33 neurologically affected patients showed deterioration during 8 weeks of treatment. nih.gov
Phase 2 study (WTX101) 71% of patients met the primary endpoint for copper control at 24 weeks; no paradoxical neurological worsening was observed. nih.gov
Phase 3 study (ALXN1840) ALXN1840 demonstrated superior copper control compared to the standard of care over 48 weeks. bmj.com

This table is for informational purposes only and is based on the provided search results. It may not be exhaustive of all clinical trial data.

Across various clinical trials, tetrathiomolybdate has generally been found to be well-tolerated. researchgate.netaacrjournals.org

In a Phase II study of high-risk breast cancer patients, the most common grade 3/4 toxicity was reversible neutropenia (3.7%). aacrjournals.orgnih.gov Other reported toxicities were mostly grade 1 and 2, including sulfur eructation and fatigue. aacrjournals.org

Similarly, in a Phase II trial for advanced kidney cancer, tetrathiomolybdate was well-tolerated. aacrjournals.orgnih.gov The most common reason for dose reduction was grade 3-4 granulocytopenia, which was of short duration and not associated with febrile episodes. aacrjournals.orgnih.gov

In the context of Wilson's disease, an open study of ammonium tetrathiomolybdate in 33 patients reported a toxic side effect (reversible anemia) in only one patient. nih.gov A phase 2 study of bis-choline tetrathiomolybdate noted that while liver function was stable in all patients, reversible and asymptomatic increases in liver enzymes occurred in 39% of patients. nih.gov

Pharmacodynamic Monitoring and Target Engagement in Clinical Research of Tetrathiomolybdate

Pharmacodynamic monitoring in clinical trials of tetrathiomolybdate is crucial for assessing target engagement and guiding treatment.

Serum ceruloplasmin (Cp) is widely used as a surrogate marker for systemic copper status in clinical trials of tetrathiomolybdate. aacrjournals.orgascopubs.org The goal of TM therapy in cancer trials is often to reduce and maintain Cp levels within a specific target range (e.g., 5–15 mg/dL or 8-17 mg/dL) to ensure copper depletion. aacrjournals.orgnih.govaacrjournals.orgnih.gov

In a Phase II study in high-risk breast cancer, ceruloplasmin levels were successfully maintained within the target range. ascopubs.org Similarly, a Phase II trial in advanced kidney cancer confirmed the ability of orally administered TM to rapidly deplete copper as evaluated by serum Cp levels. aacrjournals.org In a phase I study, researchers were able to consistently reduce copper levels to 20% of the pretreatment baseline, as determined by serum Cp. aacrjournals.org

It's important to recognize that while ceruloplasmin is a useful biomarker, the anti-angiogenic effects of tetrathiomolybdate may occur before a measurable decrease in systemic copper is observed. nih.gov

Beyond ceruloplasmin, other biomarkers are monitored to assess the therapeutic response to tetrathiomolybdate.

In the high-risk breast cancer study, lower ceruloplasmin levels correlated with reduced levels of VEGFR2+ endothelial progenitor cells (EPCs) (P = 0.002) and LOXL-2 (P < 0.001), both of which are implicated in tumor progression. aacrjournals.orgnih.gov A five-year analysis from this study also showed a decrease in EPCs (p = 0.004) and LOXL-2 (p < 0.001). ascopubs.org

In the Phase II trial for advanced kidney cancer, serum levels of proangiogenic factors such as IL-6, IL-8, VEGF, and bFGF were assayed. aacrjournals.orgnih.gov While these levels appeared to correlate with copper depletion, they did not correlate with disease stability in the small cohort of patients. aacrjournals.orgnih.gov

In Wilson's disease, directly measured non-ceruloplasmin-bound copper (dNCC) and corrected NCC (NCCcorrected) are key biomarkers for assessing the efficacy of copper chelation therapy. nih.govbmj.com A phase 3 trial used the mean daily area under the effect-time curve of dNCC as its primary endpoint. bmj.com

Preclinical studies have also suggested that superoxide (B77818) dismutase (SOD) activity in blood cells could serve as a useful biomarker for the anti-angiogenic activity of tetrathiomolybdate. nih.gov

Development of Tetrathiomolybdate Analogues and Related Compounds

The therapeutic potential of tetrathiomolybdate has spurred further research into the development of analogues and related compounds with improved properties. This research has primarily focused on enhancing stability, bioavailability, and understanding the comparative efficacy of similar compounds. Key examples of these developments include bis-choline tetrathiomolybdate and ammonium tetrathiotungstate.

Bis-choline tetrathiomolybdate

A significant advancement in the clinical application of tetrathiomolybdate has been the development of a second-generation analogue, bis-choline tetrathiomolybdate (also known as WTX101 or ALXN1840). healthcap.eucapes.gov.brresearchgate.net The primary motivation for its development was to overcome the inherent instability of the ammonium salt of tetrathiomolybdate, which tends to decompose at room temperature in the presence of atmospheric oxygen. healthcap.euamegroups.org The bis-choline salt form is more stable and has better bioavailability, making it more suitable for clinical development and commercialization. nih.govclinicaltrials.govnih.gov Preclinical bridging studies have suggested that the cation (choline vs. ammonium) does not significantly influence the mechanism of action or the pharmacokinetics of the active tetrathiomolybdate anion. clinicaltrials.gov

The mechanism of action for bis-choline tetrathiomolybdate is consistent with that of its ammonium predecessor, primarily involving the chelation of copper. In the bloodstream, it forms a stable tripartite complex with copper and the protein albumin. capes.gov.brresearchgate.netbibliotekanauki.pl This complex detoxifies excess copper, prevents its uptake by organs, and promotes its excretion, primarily through the bile. researchgate.netbibliotekanauki.plaacrjournals.org

A key molecular target identified for the anticancer and antiangiogenic effects of bis-choline tetrathiomolybdate (referred to as ATN-224 in many oncology studies) is the copper-zinc superoxide dismutase 1 (SOD1). medchemexpress.com By selectively binding the copper ion in SOD1, the compound inhibits its enzymatic activity. medchemexpress.com This inhibition has been shown to be dose-dependent and leads to the attenuation of signaling pathways involved in cell proliferation and angiogenesis. medchemexpress.com

Research Findings for Bis-choline tetrathiomolybdate (WTX101/ATN-224):

Study TypeFocusKey FindingsReference
Phase 2 Clinical Trial (Wilson's Disease)Efficacy in reducing copper levelsAt 24 weeks, 71% of patients met the primary endpoint of either normalized non-ceruloplasmin-bound copper (NCC) levels or at least a 25% reduction from baseline. The mean NCC level was reduced by 72% from 3.6 µM at baseline to 0.9 µM. nih.govcision.comresearchgate.net
Phase 2 Clinical Trial Extension (Wilson's Disease)Long-term copper controlMean NCC levels continued to be controlled, reaching 0.5 µM at week 48 and remaining at that level at week 72. healthcap.eu
Phase 2 Clinical Trial (Wilson's Disease)Neurological improvementSignificant improvements were observed in neurological disability (mean UWDRS Part II score improved from 6.6 to 4.1) and neurological status (mean UWDRS Part III score improved from 22.8 to 16.6) at 24 weeks. nih.govcision.com
In Vitro Study (Endothelial Cells)SOD1 InhibitionATN-224 inhibited intracellular SOD1 activity in Human Umbilical Vein Endothelial Cells (HUVEC) with an IC50 value of 17.5 nM. aacrjournals.orgmedchemexpress.com
In Vitro Study (Prostate Cancer Cells)SOD1 InhibitionATN-224 inhibited intracellular SOD1 activity in DU145 prostate cancer cells with an IC50 value of 10.96 µM and in RWPE-1 normal prostate epithelial cells with an IC50 of 7.91 µM. researchgate.net
In Vitro Study (Purified Enzyme)SOD1 InhibitionATN-224 inhibited the activity of purified bovine SOD1 with an IC50 of 0.33 µM after a 24-hour incubation. medchemexpress.com

Ammonium Tetrathiotungstate

Ammonium tetrathiotungstate ((NH₄)₂WS₄) is a related compound where the molybdenum atom in tetrathiomolybdate is replaced by tungsten. plos.org Like tetrathiomolybdate, tetrathiotungstate has been investigated for its effects on copper metabolism and other biological activities. Research has shown that it also forms a tripartite complex in the blood with albumin and copper, similar to tetrathiomolybdate. nih.gov

Comparative studies have revealed that the antitumor and anti-inflammatory effects of tetrathiotungstate are comparable to those of tetrathiomolybdate when administered at doses that produce an equivalent reduction in copper availability. nih.gov

Beyond its effects on copper, ammonium tetrathiotungstate has been identified as a potent inhibitor of tyrosinase, a copper-containing enzyme essential for melanin (B1238610) synthesis. researchgate.net Kinetic studies have shown that it acts as a competitive inhibitor of mushroom tyrosinase. researchgate.net This suggests a potential application for this compound in areas where tyrosinase inhibition is desired.

Research Findings for Ammonium Tetrathiotungstate:

Study TypeFocusKey FindingsReference
Comparative In Vivo StudyAntitumor and anti-inflammatory effectsFound to be comparable in its antitumor effects and in protecting the heart against doxorubicin (B1662922) toxicity when compared to tetrathiomolybdate, provided doses were adjusted to lower copper availability to the same extent. nih.gov
In Vitro Enzyme KineticsTyrosinase InhibitionFunctions as a kinetically competitive inhibitor of mushroom tyrosinase. researchgate.net
In Vitro Study (Human Melanoma Cells)Tyrosinase InhibitionDemonstrated a more profound tyrosinase-inhibitory effect in human melanin-producing cells compared to other known inhibitors like kojic acid. researchgate.net

Future Research Directions and Challenges in Tetrathiomolybdate Science

Elucidation of Novel Molecular Targets and Signaling Cascades of Tetrathiomolybdate Action

While the copper-chelating property of tetrathiomolybdate is well-established, ongoing research seeks to identify novel molecular targets and signaling pathways that contribute to its therapeutic effects, particularly in cancer. A primary area of focus is the nuclear factor kappa B (NF-κB) signaling cascade. aacrjournals.orgnih.govpsu.edu Studies have shown that TM can suppress NF-κB activity, which is crucial for the transcription of numerous pro-angiogenic and inflammatory cytokines. aacrjournals.orgnih.govnih.gov This inhibition is considered a major mechanism behind TM's anti-angiogenic and anti-metastatic properties. nih.govpsu.edu Research using inflammatory breast carcinoma cells demonstrated that TM's anti-tumor effects were significantly diminished when NF-κB was genetically inhibited, strongly suggesting that NF-κB suppression is a key component of its action. nih.govpsu.edu

Beyond NF-κB, investigations have pointed to other signaling molecules and pathways affected by TM. In bladder cancer cells, TM has been shown to block epidermal growth factor (EGF)-stimulated phosphorylation of Akt, ERK, and p38 MAPK. aacrjournals.org It also suppresses the expression of various growth factors involved in tumor growth, angiogenesis, and metastasis, including VEGF, GM-CSF, TGF-β, and PDGF. aacrjournals.orgdrugbank.com Furthermore, recent findings indicate that TM can activate the NRF2 antioxidant pathway by promoting the autophagic degradation of its negative regulator, KEAP1. nih.gov This suggests a role for TM in modulating cellular responses to oxidative stress. nih.gov

The interaction of TM with copper-trafficking proteins represents another critical area of research. Spectroscopic and structural studies have revealed that TM can form a stable metal cluster with the copper chaperone Atx1, preventing the transfer of copper to its target enzymes. researchgate.net This mechanism provides a basis for how TM inhibits copper-dependent cellular processes. researchgate.net Additionally, research suggests that TM's ability to inhibit the reaction between the copper chaperone Atox1 and the chemotherapy drug cisplatin (B142131) may contribute to its ability to enhance cisplatin's efficacy and overcome resistance. rsc.org

CategoryKey FindingsImplication for Future Research
Signaling Pathways Inhibition of NF-κB signaling cascade. aacrjournals.orgnih.govpsu.edunih.govFurther investigation into the specific molecular interactions between TM and components of the NF-κB pathway.
Blockade of EGF-stimulated Akt, ERK, and p38 MAPK phosphorylation. aacrjournals.orgExploring the broader impact of TM on receptor tyrosine kinase signaling in various cancers.
Activation of the NRF2 antioxidant pathway. nih.govStudying the potential of TM in diseases characterized by oxidative stress.
Molecular Targets Formation of inhibitory metal clusters with copper chaperones like Atx1. researchgate.netDesigning novel TM analogs with enhanced specificity for different copper-trafficking proteins.
Inhibition of the reaction between Atox1 and cisplatin. rsc.orgInvestigating TM as an adjunct to platinum-based chemotherapies to overcome resistance.
Suppression of growth factors (VEGF, GM-CSF, TGF-β, PDGF). aacrjournals.orgdrugbank.comEvaluating the effect of TM on the tumor microenvironment and its interaction with other cell types.

Optimization of Therapeutic Strategies and Drug Delivery Systems for Tetrathiomolybdate

Optimizing the therapeutic application of tetrathiomolybdate involves refining treatment strategies and developing advanced drug delivery systems to enhance its efficacy and minimize potential toxicity. Current strategies often focus on achieving a "window" of copper deficiency that inhibits pathological processes like angiogenesis without disrupting essential copper-dependent cellular functions. google.com This is typically monitored by measuring serum ceruloplasmin levels. google.com

Combination therapies represent a promising approach to enhance TM's anti-cancer effects. umich.edu Preclinical studies have shown that TM can enhance the efficacy of conventional chemotherapy agents like doxorubicin (B1662922) and cisplatin. aacrjournals.orgoncotarget.comnih.gov For instance, in breast carcinoma models, combining TM with doxorubicin resulted in a greater-than-additive increase in apoptosis and significantly retarded tumor growth compared to either agent alone. aacrjournals.orgnih.gov Similarly, in head and neck squamous cell carcinoma, TM was found to enhance the antitumor effect of cisplatin by suppressing the expression of the copper transporter ATP7B, which is involved in cisplatin efflux. spandidos-publications.com

The development of novel drug delivery systems is another key area of future research. mdpi.com Traditional oral administration of TM can be limited by factors such as stability and bioavailability. mdpi.com Advanced delivery systems, such as nanoparticles and liposomes, could potentially overcome these limitations by protecting the drug from degradation, controlling its release, and targeting it more specifically to tumor tissues. mdpi.comresearchgate.net These systems could improve the therapeutic index of TM, allowing for more effective treatment with reduced systemic exposure. mdpi.com

Addressing Resistance Mechanisms and Enhancing Efficacy of Tetrathiomolybdate Therapies

Understanding and overcoming resistance to tetrathiomolybdate and the therapies it's combined with is crucial for its long-term clinical success. In the context of combination therapy, particularly with platinum-based drugs like cisplatin, resistance is a significant challenge. oncotarget.com One identified mechanism of cisplatin resistance involves the copper transporter ATP7A, which can sequester cisplatin and reduce its availability to target DNA. oncotarget.com Research has shown that TM can counteract this by reducing ATP7A protein levels, thereby attenuating cisplatin sequestration and enhancing its cytotoxic effects. oncotarget.com

Another mechanism of resistance to cancer therapies involves the activation of survival pathways like NF-κB. aacrjournals.org Tumors with elevated NF-κB activity are often resistant to apoptosis induced by chemotherapy. aacrjournals.org Since TM is known to inhibit the NF-κB signaling cascade, it has the potential to sensitize resistant cancer cells to conventional treatments. aacrjournals.orgnih.gov Studies have demonstrated that TM can enhance doxorubicin-induced apoptosis in breast cancer cells with high NF-κB activity. aacrjournals.org

However, the anti-tumor activity of TM itself might be impeded by certain biological responses. For example, in lung adenocarcinoma cells, it has been observed that hydrogen sulfide (B99878) induced by exposure to ammonium (B1175870) tetrathiomolybdate (ATTM) might hinder the drug's own anti-tumor effects. nih.govfrontiersin.org Furthermore, while TM can be effective, some cancer cells, like those in triple-negative breast cancer (TNBC), have inherent resistance mechanisms, such as the upregulation of lysyl oxidase (LOX), which creates a collagen-rich microenvironment that can prevent immune cell infiltration. onclive.com Copper depletion with TM has been shown to influence these mechanisms, suggesting a path to overcoming such resistance. onclive.com

Resistance MechanismRole in Cancer TherapyHow Tetrathiomolybdate Addresses It
Increased Drug Efflux The copper transporter ATP7A can pump cisplatin out of cancer cells, reducing its effectiveness. oncotarget.comTM reduces ATP7A protein levels, leading to increased intracellular cisplatin and enhanced DNA damage. oncotarget.com
Activation of Survival Pathways Constitutive activation of NF-κB helps cancer cells evade apoptosis induced by chemotherapy. aacrjournals.orgTM inhibits the NF-κB signaling cascade, making cancer cells more sensitive to apoptosis-inducing agents like doxorubicin. aacrjournals.orgnih.gov
Tumor Microenvironment Alterations Upregulation of lysyl oxidase (LOX) in TNBC creates a dense collagen matrix, impeding immune attack. onclive.comCopper depletion by TM can normalize the collagen microenvironment and affect LOX activity. onclive.comaacrjournals.org
Drug-Induced Counteractions Exposure to ATTM can induce hydrogen sulfide, which may impede its own anti-cancer activity. nih.govfrontiersin.orgFurther research is needed to understand and potentially block this negative feedback loop.

Exploration of New Disease Indications and Therapeutic Combinations for Tetrathiomolybdate

The therapeutic potential of tetrathiomolybdate extends beyond its current applications, with research exploring new disease indications and novel combination therapies. Its anti-inflammatory, anti-angiogenic, and anti-fibrotic properties make it a candidate for a range of conditions. ontosight.aitandfonline.com

In oncology, TM is being investigated in various cancers, often in combination with other treatments. nih.gov Clinical trials have been conducted or are ongoing for breast cancer, kidney cancer, prostate cancer, and malignant pleural mesothelioma. nih.govfirstwordpharma.comaacrjournals.orgnih.govmedchemexpress.com A phase 1b/2 clinical study is evaluating TM in combination with capecitabine (B1668275) and pembrolizumab (B1139204) for patients with high-risk triple-negative breast cancer. firstwordpharma.com The rationale is that by targeting the tumor microenvironment, TM can create a non-permissive environment for metastases. onclive.comfirstwordpharma.com Combination with doxorubicin has shown promise in breast carcinoma, and with cisplatin in head and neck squamous cell carcinoma and breast cancer. aacrjournals.orgoncotarget.comspandidos-publications.com

Beyond cancer, TM's ability to modulate copper levels and inhibit key fibrotic and inflammatory cytokines suggests its potential use in fibrotic and inflammatory disorders. drugbank.comontosight.aitandfonline.com Preclinical studies have shown efficacy in animal models of pulmonary fibrosis, hepatitis, and cirrhosis. umich.edu It has also been investigated for neurodegenerative diseases like Alzheimer's disease, where altered copper metabolism is implicated. nih.govontosight.aitandfonline.com Clinical trials have also explored its use in psoriasis and primary biliary cirrhosis. medchemexpress.com

Advanced Preclinical Modeling and Translational Research Pathways for Tetrathiomolybdate Development

The development of tetrathiomolybdate for new indications relies on robust preclinical models and clear translational research pathways. Animal models play a critical role in evaluating the efficacy and mechanisms of TM before it moves into human trials.

Various rodent models have been instrumental in demonstrating TM's anti-tumor and anti-angiogenic effects. nih.govumich.edu For instance, in Her-2/neu mice genetically programmed to develop breast cancer, TM completely prevented the formation of visible tumors. nih.gov Allograft and xenograft models using human cancer cell lines (e.g., breast, head and neck) in immunodeficient mice have been used to test TM alone and in combination with chemotherapy, showing retarded tumor growth and reduced cancer stem cell accumulation. aacrjournals.orgoncotarget.com Mouse models of lung metastasis have been crucial in understanding how TM alters the premetastatic niche, for example, by reducing lysyl oxidase (LOX) activity and collagen crosslinking. aacrjournals.org

Translational research, which bridges the gap between laboratory findings and clinical practice, is essential. This involves using biomarkers to monitor treatment effects and predict outcomes. Serum ceruloplasmin is a key surrogate marker for copper status and is used to guide dosing in clinical trials. google.comaacrjournals.orgaacrjournals.org Other biomarkers being investigated include circulating progenitor cells (like VEGFR2+ EPCs), LOXL2, and circulating tumor DNA, which can provide insights into the drug's impact on angiogenesis and the tumor microenvironment. onclive.comaacrjournals.org Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has also been used in an attempt to assess changes in tumor vascularity in response to TM treatment. aacrjournals.orgnih.gov The seamless collaboration between laboratory research and clinical studies, where clinical observations inform preclinical investigations and vice versa, is a powerful paradigm for advancing TM's therapeutic development. aacrjournals.org

Q & A

Q. What is the molecular mechanism by which tetrathiomolybdate (TM) chelates copper, and how does this affect downstream biological pathways?

Tetrathiomolybdate binds copper with high affinity, forming stable tripartite complexes that inhibit copper-dependent enzymes such as lysyl oxidase (LOX) and superoxide dismutase 1 (SOD1). This disrupts angiogenesis, collagen crosslinking, and redox signaling . For example, TM reduces SOD1 activity in endothelial cells, increasing superoxide anion levels and suppressing extracellular signal-regulated kinase (ERK) phosphorylation, thereby inhibiting tumor microenvironment remodeling .

Q. What preclinical models are most effective for studying TM’s antiangiogenic properties?

The Matrigel plug assay and orthotopic tumor models (e.g., MDA-MB-231 breast cancer cells in mice) are widely used. These models allow quantification of endothelial progenitor cell (EPC) recruitment, LOX activity, and collagen deposition via biomarkers like ceruloplasmin (Cp) oxidase levels . For instance, TM-treated mice showed reduced lung metastases and LOX activity by 50% compared to controls .

Q. Which biomarkers are critical for monitoring TM efficacy in copper-depletion studies?

Serum ceruloplasmin (Cp) is the primary biomarker, as it reflects bioavailable copper. Levels between 8–17 mg/dL correlate with reduced EPCs and LOXL-2 in clinical trials . Secondary biomarkers include urinary copper excretion and SOD1 activity in peripheral blood mononuclear cells (PBMCs) .

Advanced Research Questions

Q. How should researchers design phase II clinical trials to evaluate TM in cancer therapy while minimizing confounding variables?

Trials should stratify patients by copper status (e.g., baseline Cp levels) and tumor type (e.g., triple-negative breast cancer vs. prostate cancer). Use a double-blind, placebo-controlled design with TM administered orally to maintain Cp within 8–17 mg/dL. Endpoints should include event-free survival (EFS), EPC counts, and LOX activity . For example, a phase II trial in breast cancer achieved 90% EFS in adjuvant patients at 6.3-year follow-up .

Q. How can contradictory data on TM’s efficacy in different cancer types be resolved?

Contradictions may arise from variability in copper dependency across cancers. For example, TM showed promise in phase II trials for kidney and breast cancers but limited efficacy in prostate cancer . Researchers should perform comparative transcriptomic analyses of copper-regulated genes (e.g., ATP7A, SOD1) in tumor biopsies and correlate findings with Cp levels .

Q. What experimental strategies can isolate TM’s direct effects on tumor cells versus its impact on the tumor microenvironment?

Use co-culture systems (e.g., endothelial cells + tumor cells) with TM treatment and measure paracrine signaling via cytokine arrays. In vivo, employ conditional knockout models (e.g., SOD1⁻/⁻ mice) to dissect TM’s mechanism. For example, TM decreased lung metastases in SCID mice by 60% via LOX inhibition, independent of tumor cell apoptosis .

Q. How does TM’s pharmacokinetics influence dosing regimens in long-term studies?

TM exhibits nonlinear pharmacokinetics due to copper saturation effects. Dosing should be titrated to maintain Cp levels below 17 mg/dL, with weekly monitoring. In a 2-year trial, 51 patients received 1,396 cycles without significant toxicity, suggesting sustained tolerability .

Methodological Considerations

Q. What in vitro assays best predict TM’s in vivo antiangiogenic activity?

  • Endothelial tube formation assay : TM inhibits capillary-like structure formation in human umbilical vein endothelial cells (HUVECs) at IC₅₀ = 10 nM .
  • Boyden chamber migration assay : TM reduces VEGF-induced EPC migration by 70% .
  • LOX activity ELISA : TM decreases LOX-mediated collagen crosslinking in tumor extracellular matrix .

Q. How can researchers address TM’s limited bioavailability in solid tumors?

Nanoformulations (e.g., liposomal TM) or combination with copper ionophores (e.g., elesclomol) may enhance tumor penetration. Preclinical studies in cholangiocarcinoma models show a 40% increase in intratumoral copper depletion with liposomal TM vs. free drug .

Q. What statistical approaches are optimal for analyzing TM’s dose-response relationships in heterogeneous patient cohorts?

Use mixed-effects models to account for interpatient variability in copper metabolism. For example, a longitudinal analysis of Cp levels and EPC counts in breast cancer patients revealed a significant inverse correlation (P = 0.002) .

Data Contradiction Analysis

Q. Why do some studies report TM-induced neutropenia while others do not?

Neutropenia (grade 3/4 incidence = 3.7%) was observed in trials with prolonged TM exposure (>12 months). This may reflect copper’s role in hematopoietic stem cell differentiation. Mitigation strategies include intermittent dosing and granulocyte colony-stimulating factor (G-CSF) support .

Q. How can discrepancies between preclinical and clinical outcomes be reconciled?

Preclinical models often use supraphysiological TM doses (e.g., 0.7 mg/kg in mice vs. 0.3 mg/kg in humans). Researchers should calibrate dosing to equivalent body surface area and validate using translational biomarkers like Cp .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.